Tinocordiside
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-9-7-11(23)15-13-10(5-6-21(15,4)14(9)13)20(2,3)28-19-18(26)17(25)16(24)12(8-22)27-19/h7,10,12-19,22,24-26H,5-6,8H2,1-4H3/t10-,12+,13?,14?,15+,16+,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDYINPHJUBKI-NRFPHRDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C3C1C2(CCC3C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@@H]2C3C1[C@]2(CC[C@@H]3C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30940804 | |
| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191613-38-4 | |
| Record name | Tinocordiside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191613384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(6,8-Dimethyl-10-oxotricyclo[4.4.0.0~2,7~]dec-8-en-3-yl)propan-2-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30940804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tinocordiside Biosynthesis in Tinospora cordifolia: A Technical Whitepaper for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinocordiside, a rearranged cadinane sesquiterpene glycoside unique to the medicinal plant Tinospora cordifolia, presents a compelling case for investigation due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon existing genomic and transcriptomic data of Tinospora cordifolia and established principles of terpenoid biochemistry. While the specific enzymes catalyzing each step remain to be experimentally validated, this document outlines a robust framework for their identification, characterization, and potential utilization in synthetic biology applications for sustainable production. Detailed hypothetical experimental protocols for pathway elucidation and quantitative data tables for future comparative analysis are provided to guide research efforts. Furthermore, this guide includes mandatory visualizations of the proposed pathways and workflows to facilitate a deeper understanding of the molecular processes underpinning the formation of this complex natural product.
Introduction
Tinospora cordifolia (Guduchi), a cornerstone of traditional Ayurvedic medicine, is a rich source of diverse secondary metabolites, including terpenoids, alkaloids, and glycosides, which contribute to its wide-ranging pharmacological activities[1][2]. Among these, this compound, a rearranged cadinane sesquiterpene glycoside, stands out for its unique chemical structure[3]. The biosynthesis of such complex natural products is a multi-step enzymatic process, the elucidation of which is critical for ensuring a sustainable supply for research and pharmaceutical development. Recent advancements in genomics and transcriptomics have provided an unprecedented opportunity to dissect these intricate pathways. Genome and transcriptome sequencing of Tinospora cordifolia have revealed the presence of genes encoding the core machinery for terpenoid biosynthesis, laying the groundwork for identifying the specific enzymes involved in the this compound pathway[4][5][6][7][8][9].
This whitepaper synthesizes the current knowledge to propose a putative biosynthetic pathway for this compound, details the necessary experimental approaches for its validation, and provides a framework for future research in this area.
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound can be conceptually divided into three main stages: (1) formation of the sesquiterpene backbone precursor, farnesyl pyrophosphate (FPP); (2) cyclization of FPP to form the rearranged cadinane skeleton; and (3) post-cyclization modifications, including oxidation and glycosylation.
Stage 1: Farnesyl Pyrophosphate (FPP) Synthesis
The universal precursor for all sesquiterpenoids, FPP, is synthesized via two primary pathways in plants: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Genomic and transcriptomic data from Tinospora cordifolia have identified genes encoding enzymes for both pathways, suggesting their active role in providing the necessary isoprenoid building blocks[4][6][8].
The key enzymes identified in the Tinospora cordifolia genome and transcriptome for the MVA and MEP pathways are listed below.
Table 1: Key Enzymes in the Putative FPP Biosynthesis Pathway in Tinospora cordifolia
| Pathway | Enzyme | Gene Abbreviation |
| MVA | Acetoacetyl-CoA thiolase | AACT |
| MVA | HMG-CoA synthase | HMGS |
| MVA | HMG-CoA reductase | HMGR |
| MVA | Mevalonate kinase | MK |
| MVA | Phosphomevalonate kinase | PMK |
| MVA | Mevalonate-5-diphosphate decarboxylase | MDD |
| MEP | 1-deoxy-D-xylulose-5-phosphate synthase | DXS |
| MEP | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR |
| Both | Isopentenyl diphosphate isomerase | IDI |
| Both | Farnesyl diphosphate synthase | FPPS |
Source: Compiled from genomic and transcriptomic data of Tinospora cordifolia[4][6][8].
Stage 2: Formation of the Rearranged Cadinane Skeleton
The cyclization of FPP is the committed step in sesquiterpenoid biosynthesis, catalyzed by a diverse family of enzymes known as sesquiterpene synthases (sesqui-TPSs). For this compound, a specific cadinane synthase is hypothesized to catalyze the formation of the characteristic bicyclic cadinane skeleton. This is likely followed by rearrangements to form the unique tricyclic skeleton with a cyclobutane ring found in this compound. Transcriptome data from T. cordifolia has identified several candidate sesqui-TPS genes, although none have been functionally characterized to confirm their product profile[8][10].
Stage 3: Post-Cyclization Modifications
Following the formation of the rearranged cadinane skeleton, a series of oxidative modifications are likely to occur, catalyzed by cytochrome P450 monooxygenases (CYPs)[11][12][13][14][15]. These reactions would introduce hydroxyl groups at specific positions on the aglycone, preparing it for glycosylation. The final step is the attachment of a sugar moiety, a reaction catalyzed by UDP-dependent glycosyltransferases (UGTs)[16][17][18]. The transcriptome of T. cordifolia contains numerous candidate CYP and UGT genes, but their specific roles in this compound biosynthesis are yet to be determined[4][8][10].
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and identify the specific enzymes involved, a multi-step experimental approach is required.
Identification of Candidate Genes
A workflow for identifying candidate genes from existing transcriptomic data is outlined below.
Functional Characterization of Candidate Enzymes
The functional characterization of candidate genes involves heterologous expression and in vitro/in vivo assays.
3.2.1. Protocol for Heterologous Expression and Purification of a Candidate Sesqui-TPS
-
Gene Amplification: Amplify the full-length open reading frame of the candidate TcTPS gene from T. cordifolia cDNA using gene-specific primers.
-
Vector Ligation: Clone the amplified PCR product into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).
-
Transformation: Transform the expression construct into a suitable heterologous host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein Expression: Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or galactose for yeast).
-
Cell Lysis and Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Verification: Verify the purity and size of the purified protein using SDS-PAGE.
3.2.2. Protocol for In Vitro Enzyme Assay of a Candidate Sesqui-TPS
-
Reaction Setup: Prepare a reaction mixture containing the purified TcTPS enzyme, FPP as the substrate, and a suitable buffer with divalent cations (e.g., MgCl₂).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Extraction: Stop the reaction and extract the sesquiterpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra and retention times with authentic standards of cadinane-type sesquiterpenes.
Similar protocols can be adapted for the characterization of candidate TcCYPs and TcU_GTs, using the product of the preceding enzymatic step as the substrate. For TcU_GTs, a suitable sugar donor (e.g., UDP-glucose) must also be included in the assay.
Quantitative Data and Future Directions
Currently, there is a lack of quantitative data regarding the this compound biosynthetic pathway. Future research should focus on generating the data outlined in the tables below.
Table 2: Proposed Quantitative Data for this compound Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) | Optimal pH | Optimal Temp (°C) |
| Putative TcTPSx | FPP | - | - | - | - | - |
| Putative TcCYPx | Rearranged Cadinane Aglycone | - | - | - | - | - |
| Putative TcU_GTx | Hydroxylated Aglycone, UDP-Sugar | - | - | - | - | - |
Table 3: this compound and Precursor Levels in Tinospora cordifolia
| Compound | Tissue (e.g., Leaf, Stem) | Concentration (µg/g dry weight) | Developmental Stage |
| This compound | - | - | - |
| Rearranged Cadinane Aglycone | - | - | - |
| FPP | - | - | - |
Note: The tables are presented as templates for future data collection.
Regulation of this compound Biosynthesis
The biosynthesis of specialized metabolites is often tightly regulated at the transcriptional level by transcription factors (TFs) from families such as MYB, bHLH, and WRKY. Transcriptome data from T. cordifolia has identified numerous candidate TFs[8][10]. Future studies should investigate the role of these TFs in regulating the expression of the this compound biosynthetic genes, potentially through techniques like yeast one-hybrid assays and gene silencing (e.g., RNAi). Additionally, the pathway may be regulated by developmental cues and environmental stimuli, which warrants further investigation.
Conclusion
The elucidation of the this compound biosynthetic pathway in Tinospora cordifolia is a critical step towards understanding and harnessing the medicinal potential of this unique natural product. This whitepaper provides a comprehensive, albeit putative, roadmap for achieving this goal. By leveraging the available genomic and transcriptomic resources and employing the detailed experimental protocols outlined herein, researchers can systematically identify and characterize the enzymes of this pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering of microbial or plant-based systems for the sustainable and scalable production of this compound and its derivatives for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The chemical constituents and diverse pharmacological importance of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Genome sequencing and functional analysis of a multipurpose medicinal herb Tinospora cordifolia (Giloy) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. De novo genome assembly and annotation of the medicinal plant Tinospora cordifolia (Willd.) Miers ex Hook. f. & Thom's - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. De novo transcriptome sequencing facilitates genomic resource generation in Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TinoTranscriptDB: A Database of Transcripts and Microsatellite Markers of Tinospora cordifolia, an Important Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]
- 13. Cytochrome P450s in plant terpenoid biosynthesis: discovery, characterization and metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research advances in cytochrome P450-catalysed pharmaceutical terpenoid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mediatum.ub.tum.de [mediatum.ub.tum.de]
Tinospora cordifolia: A Comprehensive Technical Guide to Tinocordiside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, is a climbing shrub with a long history of use in traditional Ayurvedic medicine.[1][2] Revered for its wide range of therapeutic properties, this plant is a rich source of various bioactive compounds, including alkaloids, terpenoids, lignans, and steroids.[1] Among these, the sesquiterpenoid glycoside, Tinocordiside, has garnered significant scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of Tinospora cordifolia as a natural source of this compound, focusing on its extraction, isolation, characterization, and its influence on key cellular signaling pathways.
Quantitative Analysis of this compound and Related Compounds
The concentration of this compound and its related compounds in Tinospora cordifolia can vary depending on several factors, including the geographical origin of the plant, the part of the plant used (stems are a primary source), and the extraction methodology employed.[3] High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are robust techniques for the quantitative analysis of these compounds.[3][4]
| Compound | Plant Part | Extraction Method | Analytical Method | Reported Yield/Content | Reference |
| Tinosporaside | Stem Bark | Soxhlet extraction with methanol | HPTLC | 0.40% w/w | [4] |
| Tinosporaside | Stem Bark | Column chromatography of methanolic extract | Gravimetric | 1.20 g from 3 kg of dried bark | [4] |
| Palmatine (Alkaloid) | Stems | Soxhlet extraction (Methanol:Acetone 70:30) | Gravimetric | 14.29% (predicted maximum) | [5] |
| Various Metabolites | Stems | Methanolic extraction | HPLC/QTOF MS/MS | Variable | [3] |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol is a comprehensive methodology for the extraction and isolation of this compound from the stems of Tinospora cordifolia, based on established procedures for related compounds like Tinosporaside.[2][4]
1. Preparation of Plant Material:
-
Collect fresh, healthy stems of Tinospora cordifolia.
-
Wash the stems thoroughly to remove any dirt and debris.
-
Shade-dry the stems for 7-10 days until they are completely free of moisture.
-
Pulverize the dried stems into a coarse powder using an electric grinder and pass it through a 20-mesh sieve.
2. Defatting:
-
Treat the powdered stem material with petroleum ether (60-80°C) to remove lipids and other non-polar constituents. This can be done by maceration or in a Soxhlet apparatus.
3. Extraction:
-
Perform exhaustive extraction of the defatted plant material using methanol in a Soxhlet apparatus.[4] The extraction should be carried out for an optimal duration, for instance, 16 hours at 40°C over 4 cycles, to maximize the yield of polar compounds like this compound.[5]
4. Precipitation:
-
Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
-
Slowly add ethyl acetate to the concentrated extract with continuous stirring to precipitate the glycosidic fraction, which includes this compound.[4]
-
Collect the brown solid precipitate by filtration and dry it.
5. Purification:
-
Reflux the dried precipitate with benzene for approximately 24 hours to remove any remaining non-polar impurities.[4]
-
Collect the benzene-insoluble material, which is enriched with this compound.
6. Chromatographic Separation:
-
Subject the purified residue to column chromatography using silica gel (100-200 mesh) as the stationary phase.[4]
-
Elute the column with a gradient solvent system of increasing polarity, such as chloroform-methanol. A common gradient starts from 9:1 to 7:3 (chloroform:methanol).[6]
-
Monitor the collected fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., chloroform-methanol-water, 70:25:5), where this compound typically exhibits Rf values between 0.42 and 0.48.[6]
-
Pool the fractions containing pure this compound based on the TLC profile.
7. Recrystallization:
-
Recrystallize the pooled fractions from methanol to obtain pure, crystalline this compound.[4]
Characterization of this compound
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. Key signals for this compound include those for methyl groups.[6]
-
¹³C NMR: Reveals the number and types of carbon atoms. A characteristic peak for the anomeric carbon confirms its glycosidic nature.[6]
-
2D NMR (HMQC, HMBC): Used to establish the connectivity between protons and carbons, which is crucial for determining the complete molecular structure.
2. Mass Spectrometry (MS):
-
ESI-MS/MS or Q-TOF MS: Determines the molecular weight and elemental composition of this compound.[6] Fragmentation analysis provides evidence for the glycosidic structure by showing characteristic ions for the aglycone and the sugar moiety.[6]
| Spectroscopic Data | Key Findings for this compound | Reference |
| Molecular Formula | C₂₁H₃₂O₇ | [6] |
| Molecular Weight | 396.5 g/mol | [6] |
| ¹H NMR (ppm) | δ 1.238 (Methyl groups) | [6] |
| ¹³C NMR (ppm) | δ 102.3 (Anomeric carbon) | [6] |
| Mass Spectrometry (m/z) | 396.2133 [M+H]⁺ (Molecular ion) | [6] |
| 234.1124 (Aglycone fragment) | [6] | |
| 162.0521 (Hexose sugar fragment) | [6] |
Signaling Pathways Modulated by this compound
This compound and other constituents of Tinospora cordifolia have been shown to modulate several key signaling pathways involved in inflammation, immunity, and cell proliferation.
Inhibition of the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Extracts of Tinospora cordifolia containing this compound have been shown to suppress the JAK/STAT pathway, which may contribute to its immunomodulatory effects.[6] This inhibition can lead to the suppression of pro-inflammatory Th17 cell differentiation and proliferation.[6]
Modulation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. Aberrant activation of this pathway is a hallmark of many cancers. Tinosporaside, a compound structurally related to this compound, has been shown to stimulate glucose uptake through the activation of the PI3K/Akt pathway.[7] Conversely, other studies suggest that Tinospora cordifolia extracts can downregulate this pathway, indicating a complex, context-dependent regulatory role.[8]
Inhibition of the NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. The constitutive activation of NF-κB is associated with chronic inflammatory diseases and cancer. Tinospora cordifolia has been reported to reduce NF-κB signaling.[6] This inhibitory effect is likely mediated through the prevention of the degradation of IκBα, the inhibitor of NF-κB, which in turn prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.
Conclusion
Tinospora cordifolia stands out as a valuable natural source of the bioactive compound this compound. The methodologies for its extraction, isolation, and characterization are well-established, providing a solid foundation for further research and development. The ability of this compound to modulate critical signaling pathways such as JAK/STAT, PI3K/Akt, and NF-κB underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including inflammatory disorders, autoimmune conditions, and cancer. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full therapeutic potential of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 5. High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tinocordiside: A Comprehensive Technical Guide on Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a clerodane-derived diterpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physicochemical properties and stability of this compound, offering crucial data and methodologies for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, formulation, and analytical characterization. The following tables summarize the key physicochemical data for this compound.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₃₂O₇ | [1][2] |
| Molecular Weight | 396.5 g/mol | [1][2] |
| IUPAC Name | (1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.0²,⁷]dec-4-en-3-one | [1] |
| CAS Number | 191613-38-4 | [2] |
| Appearance | Data not available | - |
| Melting Point | Data not available | - |
| logP | 1.067 | [3] |
| Topological Polar Surface Area (TPSA) | 116.45 Ų | [3] |
| Density | 1.006 g/cm³ | [3] |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in the literature. However, based on extraction protocols, it is known to be soluble in polar solvents. A hydro-ethanolic mixture, particularly 70:30 ethanol-water (v/v), has been shown to be effective for its extraction.[2] Methanol is also utilized in extraction processes.[2]
| Solvent | Solubility | Source(s) |
| Water | Data not available | - |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | [4] |
| Ethanol-Water (70:30 v/v) | Effective for extraction | [2] |
| Dimethyl Sulfoxide (DMSO) | Data not available | - |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
| Spectroscopic Technique | Key Data | Source(s) |
| UV-Vis Spectroscopy | λmax: 254 nm | [5] |
| Mass Spectrometry (Q-TOF) | m/z: 396.2133 [M+H]⁺ (protonated molecule) Fragmentation ions: m/z 234.1124 (aglycone), m/z 162.0521 (hexose moiety) | [5] |
| ¹H NMR | δ (ppm): ~1.238 (Methyl groups) | [5] |
| ¹³C NMR | δ (ppm): ~102.3 (Anomeric carbon) | [5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbon-carbon double bonds (C=C), and ether (C-O-C) linkages are expected. | [5] |
Stability of this compound
This compound is known to be a thermolabile compound, indicating its sensitivity to heat.[2] This is a critical consideration during its extraction, processing, and storage.
Forced Degradation Studies
Forced degradation studies are crucial for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods. While specific forced degradation studies on pure this compound are not extensively published, a study on Tinospora cordifolia extract provides some insights. The extract was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl
-
Alkali Hydrolysis: 0.1 N NaOH
-
Oxidative Degradation: 3% H₂O₂
-
Photolytic Degradation: Exposure to UV light
-
Thermal Degradation: Dry heat at 80°C
These studies suggest that this compound is susceptible to degradation under hydrolytic and oxidative conditions.
Experimental Protocols
Detailed experimental protocols are essential for the reproducible analysis and stability testing of this compound. The following are proposed methodologies based on available literature for this compound and related compounds from Tinospora cordifolia.
Protocol 1: Proposed Stability-Indicating HPTLC Method
This protocol is adapted from a forced degradation study of Tinospora cordifolia extract.[6]
Objective: To develop and validate a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the analysis of this compound and its degradation products.
Materials and Reagents:
-
This compound reference standard
-
Pre-coated silica gel 60 F₂₅₄ HPTLC plates
-
Toluene, acetone, water (analytical grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
UV cabinet with 254 nm and 366 nm lamps
-
HPTLC scanner
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates (20 cm x 10 cm)
-
Mobile Phase: Toluene: Acetone: Water (5:15:1, v/v/v)
-
Chamber Saturation: 30 minutes
-
Development Distance: 8 cm
-
Detection Wavelength: 254 nm
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl at 80°C for a specified time. Neutralize the solution before analysis.
-
Alkali Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at 80°C for a specified time. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for a specified time.
-
Photolytic Degradation: Expose a solution of this compound to UV light for a specified duration.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at 80°C for a specified time, then dissolve in methanol.
-
-
Sample Application: Apply the standard solution, untreated sample solution, and the degraded sample solutions as bands on the HPTLC plate.
-
Chromatogram Development: Develop the plate in a pre-saturated twin-trough chamber with the mobile phase.
-
Densitometric Analysis: After development, dry the plate and scan it in a densitometer at 254 nm.
-
Method Validation: Validate the developed method as per ICH guidelines for specificity, linearity, precision, accuracy, and robustness.
Protocol 2: Proposed Stability-Indicating HPLC Method
This protocol is a proposed method based on validated HPLC methods for other glycosidic compounds from Tinospora cordifolia.
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard and Sample Preparation: Prepare stock and working solutions of this compound in methanol.
-
Forced Degradation: Conduct forced degradation studies as described in Protocol 1.
-
Chromatographic Analysis: Inject the standard, untreated, and degraded samples into the HPLC system.
-
Data Analysis: Record the chromatograms and determine the retention time and peak area of this compound and any degradation products.
-
Method Validation: Validate the method according to ICH guidelines, ensuring the method can separate this compound from its degradation products (specificity).
Signaling Pathways and Mechanisms of Action
This compound has been reported to exert its biological effects through the modulation of several key signaling pathways.
PI3K/AMPK Dependent Glucose Uptake
This compound has been shown to stimulate glucose uptake in skeletal muscle cells through both the Phosphoinositide 3-kinase (PI3K) and 5' AMP-activated protein kinase (AMPK) dependent pathways, which are crucial for regulating glucose homeostasis.
References
A Technical Guide to the Immunomodulatory Mechanism of Action of Tinocordiside
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tinocordiside, a key bioactive glycoside isolated from the medicinal plant Tinospora cordifolia (Giloy), has garnered significant interest for its immunomodulatory properties.[1][2] Extensively used in traditional Ayurvedic medicine, Tinospora cordifolia is recognized for its potential to enhance the immune system and bolster resistance against infections.[1][2][3][4] The plant's therapeutic effects are believed to arise from a synergistic interplay of its constituent compounds, with this compound playing a notable role.[1][2] This technical guide delineates the core mechanisms through which this compound exerts its immunomodulatory effects, focusing on its influence on innate and adaptive immune cells, cytokine profiles, and pivotal signaling pathways. The information is compiled from preclinical studies and is intended to provide a foundational understanding for further research and development.
Core Immunomodulatory Activities
This compound and its source extracts modulate the immune system through several key actions: activation of phagocytic cells, regulation of cytokine and chemokine production, and modulation of key intracellular signaling cascades that govern inflammation and immune responses.
Activation of Phagocytes
One of the primary immunomodulatory effects of compounds from Tinospora cordifolia, including this compound, is the enhancement of phagocytic cell function.[1][2] Studies on extracts containing this compound have demonstrated a significant increase in the phagocytic activity of macrophages and neutrophils.[1][2][5] This activation is accompanied by an increase in the production of microbicidal molecules such as Nitric Oxide (NO) and Reactive Oxygen Species (ROS), which are crucial for host defense.[1][2][5]
Modulation of Cytokine and Chemokine Production
This compound plays a dual role in regulating inflammatory responses by modulating the expression of both pro-inflammatory and anti-inflammatory cytokines. Extracts of T. cordifolia have been shown to inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6), particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7][8] This anti-inflammatory action is critical for mitigating excessive inflammation.
Conversely, certain preparations of T. cordifolia can also promote the secretion of anti-inflammatory cytokines like IL-10, which plays a crucial role in suppressing inflammatory responses.[9] Furthermore, the extract can reduce the frequency of pro-inflammatory IL-17-producing T cells, which are implicated in autoimmune diseases.[8]
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative findings from studies on Tinospora cordifolia extracts and their isolated compounds. It is important to note that much of the research has been conducted using complex extracts rather than purified this compound alone.
Table 1: Effect of Tinospora cordifolia Compounds on Phagocytic Function
| Compound/Extract | Concentration Range | Cell Type | Key Effects | Reference |
| Isolated Compounds (including this compound) | 0.1–2.5 µg/mL | Human Neutrophils | Significant enhancement in phagocytic activity; Increased Nitric Oxide (NO) and Reactive Oxygen Species (ROS) generation. | [1][2] |
| T. cordifolia Powder | 80 µg/mL | Macrophage Cell Line (J774A) | Enhanced secretion of lysosome. | [3] |
Table 2: Modulation of Cytokine Expression by Tinospora cordifolia Extracts
| Cytokine | Experimental Model | Treatment | Effect | Reference |
| TNF-α, IL-1β | LPS-stimulated RAW 264.7 cells | T. cordifolia extract | Inhibition of gene expression; Decreased NO production. | [7] |
| IL-6, TNF-α, PGE2, NO | LPS-stimulated RAW 264.7 cells | T. cordifolia extract | Downregulation of pro-inflammatory mediators. | [6] |
| IL-1β, TNF-α, IL-6, IL-17 | Adjuvant-Induced Arthritis Rat Model | T. cordifolia extract | Significant reduction in pro-inflammatory cytokine levels. | [8] |
| IL-10, IL-37 | Human Peripheral Blood Mononuclear Cells (PBMCs) | T. cordifolia powder (72 mg/mL) | Induction of anti-inflammatory cytokine production. | [9][10] |
Molecular Mechanism: Modulation of Signaling Pathways
The immunomodulatory effects of this compound are underpinned by its ability to interfere with critical intracellular signaling pathways. Network pharmacology and molecular studies have identified the NF-κB, MAPK, and JAK-STAT pathways as primary targets.[6][11][12]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[13] Extracts from T. cordifolia have been shown to exert potent anti-inflammatory effects by downregulating the NF-κB pathway.[5][6][14] The mechanism likely involves the inhibition of IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the IκBα inhibitor. This action sequesters the NF-κB p65/p50 dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent gene transcription.
Modulation of MAPK Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 pathways, are crucial for regulating cellular processes like inflammation, proliferation, and apoptosis.[15][16] Bioactive compounds in T. cordifolia have been shown to modulate these pathways.[11][12] By regulating the phosphorylation status of ERK, JNK, and p38, this compound can influence the expression of downstream inflammatory targets, contributing to its overall immunomodulatory and anti-inflammatory profile.
Regulation of the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is essential for signaling initiated by a wide range of cytokines and growth factors. It plays a critical role in the differentiation of T helper cells. Research indicates that T. cordifolia extracts can inhibit the differentiation and proliferation of pro-inflammatory Th17 cells by suppressing the JAK-STAT signaling pathway.[6] This suggests a mechanism for its use in autoimmune and inflammatory conditions where Th17 cells are pathogenic.
Key Experimental Protocols
The following methodologies are commonly employed to investigate the immunomodulatory activity of this compound and related compounds.
Phagocytosis and ROS Production Assays
-
Objective: To assess the effect on the phagocytic capacity of immune cells.
-
Methodology:
-
Cell Culture: Human neutrophils or macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions.
-
Treatment: Cells are incubated with various concentrations of this compound or extract for a specified period.
-
Assay: Phagocytic activity is measured using methods like the uptake of fluorescently labeled beads or bacteria, or via the Nitroblue Tetrazolium (NBT) reduction assay.
-
ROS/NO Measurement: Supernatants are collected to measure Nitric Oxide (NO) using the Griess reagent. Intracellular Reactive Oxygen Species (ROS) are measured using probes like DCFH-DA via fluorometry or flow cytometry.[1][2][7]
-
Cytokine Quantification by ELISA
-
Objective: To measure the production of specific cytokines.
-
Methodology:
-
Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage cell lines are seeded in culture plates.
-
Stimulation & Treatment: Cells are pre-treated with the test compound, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) to induce cytokine production.
-
Sample Collection: After incubation (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[7][10]
-
Western Blot Analysis of Signaling Proteins
-
Objective: To determine the effect of this compound on the activation (phosphorylation) of key signaling proteins.
-
Methodology:
-
Cell Treatment & Lysis: Cells are treated as described above and then lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using an assay such as the Bradford or BCA assay.
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-p65, p-IκBα, p-ERK).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate and an imaging system.[17]
-
Conclusion
This compound, a significant constituent of Tinospora cordifolia, exhibits multifaceted immunomodulatory activity. Its mechanism of action involves the direct activation of phagocytic cells and the sophisticated regulation of inflammatory networks. By inhibiting pro-inflammatory signaling pathways such as NF-κB and MAPK, while potentially promoting anti-inflammatory responses, this compound helps to balance the immune system. These properties underscore its potential as a lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. Further research focusing on the precise molecular interactions and in vivo efficacy of purified this compound is essential to fully elucidate its therapeutic value.
References
- 1. Immunomodulatory active compounds from Tinospora cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immunomodulatory activity of Tinospora cordifolia - J Nutr Metab Health Sci [jnmhs.com]
- 4. ipindexing.com [ipindexing.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 7. Tinospora cordifolia protects against inflammation associated anemia by modulating inflammatory cytokines and hepcidin expression in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publishing.emanresearch.org [publishing.emanresearch.org]
- 10. Immunomodulatory Effect of Tinospora cordifolia with Special Reference to Suppression of Cytokine Storm Induced in SARS-CoV-2 [publishing.emanresearch.org]
- 11. Network pharmacology and metabolomics analysis of Tinospora cordifolia reveals BACE1 and MAOB as potential therapeutic targets for neuroprotection in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Triptonide Modulates MAPK Signaling Pathways and Exerts Anticancer Effects via ER Stress-Mediated Apoptosis Induction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Tinocordiside: A Technical Guide to Protein-Target Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a clerodane-derived diterpenoid glycoside from the medicinal plant Tinospora cordifolia, has garnered significant interest in the scientific community for its potential therapeutic properties. As computational methods become increasingly integral to drug discovery, in silico molecular docking studies have emerged as a powerful tool to elucidate the binding mechanisms of natural products like this compound with various protein targets. This technical guide provides a comprehensive overview of the methodologies, quantitative data, and relevant signaling pathways associated with the in silico docking of this compound, offering valuable insights for researchers in drug development and molecular biology.
Data Presentation: Quantitative Docking Analysis
The binding affinity of this compound with several key protein targets has been evaluated through molecular docking simulations. The following tables summarize the quantitative data obtained from these studies, primarily focusing on binding energy, which is indicative of the stability of the ligand-protein complex.
| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Software/Method |
| This compound | Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | 4CI5 | -9.5 | GLU343, SER342 | AutoDock 4.0 |
| This compound | Lamin A/C | 3GEF | -6.9 | Not specified in reviewed literature | AutoDock 4.0 |
| This compound | Tissue-type Plasminogen Activator (t-PA) | Not specified | -8.0 | Not specified in reviewed literature | Not specified |
| This compound | Angiotensin-Converting Enzyme 2 (ACE2) - SARS-CoV-2 RBD Complex | Not specified | Not specified | Docked at the center of the interface | Molecular Docking |
| This compound | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.72 (Glide score) | Four hydrogen bonds with active-site residues | Glide |
Table 1: Summary of In Silico Docking Studies of this compound with Various Protein Targets.
Note: The binding energy values may vary depending on the specific software, force field, and docking parameters used in the study. The absence of specific interacting residues or PDB IDs indicates that this information was not available in the cited literature.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a general workflow for performing in silico molecular docking studies, based on commonly used software such as AutoDock Vina and AutoDock Tools.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be retrieved from the PubChem database in SDF format.
-
Format Conversion and Optimization: Convert the SDF file to a PDBQT file, which is the required format for AutoDock Vina. This can be done using software like Open Babel or AutoDock Tools. During this process, polar hydrogens are added, and Gasteiger charges are computed. The rotatable bonds of the ligand are also defined.
Protein Preparation
-
Retrieve Protein Structure: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Prepare the Receptor: The downloaded PDB file is processed to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein. Polar hydrogens are added, and Kollman charges are assigned. The prepared protein structure is then saved in PDBQT format.
Grid Box Generation
-
Define the Binding Site: The active site or the region of interest on the protein surface is identified. This can be based on the location of the co-crystallized ligand in the original PDB file or through literature review.
-
Set Grid Parameters: A grid box is generated around the defined binding site. The size and center of the grid box are specified to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this defined space during the docking simulation.
Molecular Docking
-
Configure Docking Parameters: A configuration file is created that specifies the paths to the prepared ligand and protein PDBQT files, the grid box parameters, and other docking settings such as the number of binding modes to generate and the exhaustiveness of the search.
-
Run Docking Simulation: The docking calculation is initiated using AutoDock Vina, which will systematically explore different conformations and orientations of the ligand within the grid box and calculate the binding affinity for each pose.
Analysis of Results
-
Examine Binding Poses: The output file from the docking simulation contains multiple binding poses of the ligand, ranked by their binding energies.
-
Visualize Interactions: The best-ranked pose (usually the one with the lowest binding energy) is visualized using molecular visualization software like PyMOL or Discovery Studio. This allows for a detailed analysis of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
Visualization of Key Signaling Pathways and Workflows
To provide a clearer understanding of the biological context of this compound's interactions and the experimental process, the following diagrams have been generated using Graphviz.
Signaling Pathways
The protein targets of this compound are involved in various critical signaling pathways. Understanding these pathways is crucial for elucidating the potential mechanism of action of this natural compound.
Caption: PI3K/Akt Signaling Pathway.
Caption: AMPK Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Experimental Workflow
The logical flow of an in silico docking study is depicted in the following diagram.
Caption: In Silico Docking Workflow.
Conclusion
This technical guide provides a foundational understanding of the in silico docking studies of this compound with various protein targets. The presented quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows offer a valuable resource for researchers. While the existing literature provides a strong basis, further studies are warranted to determine the specific interacting residues for all protein targets and to validate these in silico findings through in vitro and in vivo experiments. Such endeavors will be instrumental in unlocking the full therapeutic potential of this compound.
Pharmacological Profile and Bioactivity of Tinocordiside: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a glycoside compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest in pharmacological research due to its diverse and promising bioactivities.[1] This technical guide provides a comprehensive overview of the pharmacological profile and bioactivity of this compound, with a focus on its anticancer, anti-diabetic, antioxidant, and immunomodulatory properties. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers and professionals in drug development.
Chemical Profile
-
Chemical Name: (1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.02,7]dec-4-en-3-one
-
Molecular Formula: C₂₁H₃₂O₇
-
Molecular Weight: 396.5 g/mol
-
CAS Number: 191613-38-4
-
Source: Isolated from the stems of Tinospora cordifolia (Guduchi).[1]
Pharmacological Activities
This compound has demonstrated a broad spectrum of pharmacological activities, positioning it as a promising candidate for further therapeutic development.
Anticancer Activity
This compound has been identified as a phytocomponent of Tinospora cordifolia with notable anti-cancer properties against a range of human cancer cell lines.[1] Its cytotoxic effects are primarily attributed to the induction of apoptosis through the activation of caspases and modulation of apoptotic pathways.[1]
Quantitative Data: Cytotoxicity of this compound and T. cordifolia Extracts
| Cell Line | Compound/Extract | IC₅₀ Value | Reference |
| KB (Human oral squamous carcinoma) | This compound | Active (Specific IC₅₀ not reported) | [2] |
| CHOK-1 (Hamster ovary) | This compound | Active (Specific IC₅₀ not reported) | [2] |
| HT-29 (Human colon cancer) | Palmatine (another compound from T. cordifolia) | Active | [2] |
| SiHa (Human cervical cancer) | T. cordifolia extracts | Active | [1] |
| IMR-32 (Human neuroblastoma) | T. cordifolia extracts | Active | [1] |
| Dalton's lymphoma ascites (DLA) | Methanolic extract of T. cordifolia | 14.3 µg/mL | [3] |
| Ehrlich Ascites Carcinoma (EAC) | Methanolic extract of T. cordifolia | 58.6 µg/mL | [3] |
Signaling Pathway: EGFR Inhibition
Computational studies, including density functional theory (DFT) and molecular docking, have identified this compound as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain. This inhibition is a key mechanism behind its anticancer potential.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. Validation of ethnomedicinal potential of Tinospora cordifolia for anticancer and immunomodulatory activities and quantification of bioactive molecules by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Tinocordiside: A Technical Guide to its Natural Analogs, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinocordiside, a rearranged cadinane sesquiterpene glycoside isolated from Tinospora cordifolia, has garnered significant interest for its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, and potential anti-cancer properties. This technical guide provides a comprehensive overview of this compound, its known natural analogs, and potential synthetic derivatives. It details experimental protocols for isolation, characterization, and biological evaluation, with a focus on its impact on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
Tinospora cordifolia (Willd.) Miers, a member of the Menispermaceae family, is a cornerstone of traditional Ayurvedic medicine, revered for its wide array of therapeutic properties. Among its rich phytochemical constituents, this compound (CAS 191613-38-4) stands out as a unique sesquiterpenoid glycoside.[1] Its complex chemical structure, featuring a tricyclic skeleton with a cyclobutane ring, presents a fascinating subject for chemical and pharmacological investigation.[1] This guide delves into the technical aspects of this compound, its related compounds, and the methodologies to explore their therapeutic potential.
Natural Analogs of this compound
While direct structural isomers of this compound are not extensively documented, a variety of other terpenoid and phenylpropanoid glycosides have been isolated from Tinospora species, particularly T. cordifolia and T. sinensis. These compounds, co-existing with this compound, can be considered its natural analogs and may exhibit synergistic or independent biological activities.
| Compound Class | Compound Name | Plant Source | Reference |
| Sesquiterpene Glycosides | Cadinane Sesquiterpene Glucoside 1 | Tinospora sinensis | [2] |
| Cadinane Sesquiterpene Glucoside 2 | Tinospora sinensis | [2] | |
| Diterpenoid Glycosides | Cordifoliside D | Tinospora cordifolia | [3] |
| Cordifoliside E | Tinospora cordifolia | [3] | |
| Diterpenoid Glucoside 5 | Tinospora sinensis | [2] | |
| Diterpenoid Glucoside 6 | Tinospora sinensis | [2] | |
| Phenylpropanoid Glycosides | Phenylpropanoid Glycoside 3 | Tinospora sinensis | [2] |
| Phenylpropanoid Glycoside 4 | Tinospora sinensis | [2] | |
| Other Glycosides | Syringin | Tinospora cordifolia | [4] |
| Cordifolioside A | Tinospora cordifolia | [4] |
Synthetic Derivatives of this compound
Potential derivatization strategies include:
-
Modification of the Glycosidic Moiety: Altering the sugar unit, for example, by substituting it with other monosaccharides or oligosaccharides, could influence bioavailability and target interaction. Enzymatic synthesis using glycosynthases offers a powerful tool for creating novel glycosidic linkages.[6][7]
-
Modification of the Aglycone: Chemical modifications of the sesquiterpene core, such as oxidation of hydroxyl groups or alteration of the cyclobutane ring, could modulate biological activity.[5]
Experimental Protocols
Isolation and Purification of this compound
This protocol describes a general method for the extraction and isolation of this compound from Tinospora cordifolia stems.
Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
-
Plant Material Preparation: Air-dried stems of Tinospora cordifolia are ground into a coarse powder.
-
Extraction: The powdered material is subjected to either Soxhlet extraction or cold maceration with a hydro-ethanolic solvent system (e.g., 70:30 ethanol-water v/v).[5]
-
Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel.
-
Elution: The column is eluted with a gradient of chloroform and methanol.
-
Monitoring: Fractions are monitored by thin-layer chromatography (TLC), with this compound typically exhibiting an Rf value between 0.42 and 0.48 in a chloroform-methanol-water (70:25:5) solvent system.[5]
-
Purification: Fractions containing the compound of interest are pooled and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.
Structural Characterization
The structure of isolated this compound is confirmed using a combination of spectroscopic techniques.
| Technique | Key Observational Data | Reference |
| ¹H NMR | Signals for methyl groups around δ 1.238 ppm. | [5] |
| ¹³C NMR | A characteristic anomeric carbon signal at δ 102.3 ppm, confirming the glycosidic nature. | [5] |
| Mass Spectrometry (Q-TOF) | Molecular ion peak at m/z 396.2133 [M+H]⁺. Fragmentation ions at m/z 234.1124 (aglycone) and m/z 162.0521 (hexose moiety). | [5] |
Immunomodulatory Activity Assay
This protocol outlines an in vitro assay to evaluate the immunomodulatory effects of this compound on murine macrophages.
Workflow for Immunomodulatory Assay
References
- 1. This compound, a New Rearranged Cadinane Sesquiterpene Glycoside from Tinospora cordifolia [periodicos.capes.gov.br]
- 2. New terpenoid and phenylpropanoid glycosides from Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genus Tinospora: Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 6. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of glycosides: from natural O- and N-glycosides to rare C- and S-glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Tinocordiside: A Comprehensive Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tinocordiside, a glycosidic compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant scientific interest for its potential therapeutic applications, including immunomodulatory and anti-cancer properties. This technical guide provides an in-depth overview of the history of its discovery, detailed methodologies for its isolation and purification, and a summary of its physicochemical properties. Furthermore, it elucidates the molecular mechanisms of this compound, with a focus on its role in key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development.
Introduction
Tinospora cordifolia (Guduchi), a climbing shrub belonging to the Menispermaceae family, has a long history of use in traditional Ayurvedic medicine for treating a wide range of ailments.[1] Scientific investigations into its chemical constituents have led to the isolation of numerous bioactive compounds, including alkaloids, diterpenoid lactones, steroids, and glycosides.[2] Among these, this compound, a glycoside, has emerged as a compound of particular interest due to its potential pharmacological activities.[3] This guide details the scientific journey of this compound, from its natural source to its characterization and mechanistic understanding.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₇ | [4] |
| Molecular Weight | 396.5 g/mol | [3][4] |
| CAS Number | 191613-38-4 | [4] |
| IUPAC Name | (1R,2R,8S)-1,5-dimethyl-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]tricyclo[4.4.0.0²,⁷]dec-4-en-3-one | [4] |
| Appearance | White needles (recrystallized from methanol) | [5] |
| UV-Vis (λmax) | 254 nm | [1] |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from Tinospora cordifolia involves a multi-step process encompassing extraction, fractionation, and purification. While specific yields for pure this compound are not consistently reported in the literature, the yield of the initial hydro-ethanolic extract is typically in the range of 1.2–1.8% (w/w).[1]
Extraction Methodologies
Several techniques have been employed for the extraction of bioactive compounds from Tinospora cordifolia, each with its advantages and disadvantages.
| Extraction Method | Description | Advantages | Disadvantages |
| Maceration | Soaking the powdered plant material in a solvent (e.g., ethanol or water) at room temperature for an extended period (several days).[6] | Simple, low cost.[6] | Time-consuming. |
| Soxhlet Extraction | Continuous extraction of the powdered plant material with a recycling solvent at an elevated temperature.[7] | Efficient in terms of time and solvent usage.[1] | Potential for degradation of thermolabile compounds.[1] |
| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.[8] | Rapid, reduced solvent consumption.[8] | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid, typically CO₂, as the extraction solvent.[1] | High selectivity, minimal solvent residue.[1] | High initial investment cost. |
A general workflow for the isolation and characterization of this compound is depicted in the following diagram:
Detailed Experimental Protocol: Column Chromatography
Column chromatography is a crucial step for the fractionation of the crude extract and isolation of this compound.
Materials:
-
Crude extract of Tinospora cordifolia
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Chloroform, Methanol (analytical grade)
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Adsorb the crude extract onto a small amount of silica gel to form a free-flowing powder.
-
Column Packing: Pack the glass column with silica gel in a non-polar solvent (e.g., chloroform).
-
Loading: Carefully load the slurry containing the crude extract onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (chloroform) and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 9:1, 8:2, 7:3 chloroform:methanol).[1]
-
Fraction Collection: Collect the eluate in separate fractions of equal volume.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water, 70:25:5).[1]
-
Visualization: Visualize the separated spots under a UV lamp at 254 nm. This compound typically exhibits an Rf value between 0.42 and 0.48 in the specified system.[1]
-
Pooling and Concentration: Combine the fractions containing the compound of interest (based on Rf value) and concentrate them under reduced pressure to obtain enriched this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a highly efficient technique for assessing the purity of the isolated this compound and for quantitative analysis.
| Parameter | Condition | Reference |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | [6] |
| Mobile Phase | Acetonitrile:Water (25:75, v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 210 nm | [6] |
| Injection Volume | 20 µL | [6] |
| Retention Time | Approximately 9.52 min | [6] |
Structural Elucidation
The definitive structure of this compound has been established through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework. Key signals in the ¹³C-NMR spectrum include a peak at approximately δ 102.3 ppm, which is characteristic of an anomeric carbon, confirming its glycosidic nature.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition. Q-TOF mass spectrometry shows a molecular ion peak at an m/z of 396.2133, corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis reveals key ions at m/z 234.1124 (aglycone) and m/z 162.0521 (hexose moiety).[1]
Molecular Mechanisms and Signaling Pathways
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Computational studies have identified this compound as a potent inhibitor of the EGFR tyrosine kinase domain.[3] It is suggested that this compound binds to the active site of the EGFR protein, potentially blocking the downstream signaling cascade that promotes cell proliferation, a key process in cancer development.[9] The proposed mechanism involves the formation of hydrogen bonds with critical amino acid residues within the EGFR active site.[3]
Modulation of the JAK-STAT Signaling Pathway
Transcriptomic studies suggest that Tinospora cordifolia extract, containing this compound, can inhibit the differentiation and proliferation of pro-inflammatory Th17 cells, largely by suppressing the JAK-STAT signaling pathway.[10] This pathway is crucial for immune responses, and its dysregulation is associated with autoimmune and inflammatory diseases. The extract appears to inhibit the cytokine-receptor signaling, which in turn suppresses the activation of JAKs and STATs.[10]
PI3K- and AMPK-Dependent Glucose Transport
A related compound, Tinosporaside, has been shown to stimulate glucose uptake in skeletal muscle cells through both PI3K- and AMPK-dependent signaling pathways.[11] This suggests a potential role for this compound and similar compounds in the management of metabolic disorders like diabetes.
Conclusion
This compound, a key bioactive constituent of Tinospora cordifolia, represents a promising natural product with significant therapeutic potential. This technical guide has provided a comprehensive overview of its discovery, detailed protocols for its isolation and purification, and an exploration of its molecular mechanisms of action. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for a variety of diseases. Continued investigation into its pharmacological properties and the development of optimized isolation and synthesis methods will be crucial in realizing its full clinical potential.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. neist.res.in [neist.res.in]
- 5. ijpsonline.com [ijpsonline.com]
- 6. scispace.com [scispace.com]
- 7. This compound from Tinospora cordifolia (Giloy) May Curb SARS-CoV-2 Contagion by Disrupting the Electrostatic Interactions between Host ACE2 and Viral S-Protein Receptor Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms [mdpi.com]
Methodological & Application
Application Note: Quantification of Tinocordiside in Plant Extracts Using High-Performance Liquid Chromatography (HPLC)
Introduction
Tinocordiside, a glycoside isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest in pharmacological research for its potential therapeutic properties. As research into its bioactivities progresses, the need for a reliable and accurate analytical method for its quantification in plant extracts is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in plant extracts.
Instrumentation and Chromatographic Conditions
A robust and reproducible HPLC method was developed for the accurate quantification of this compound. The method utilizes a C18 reversed-phase column with a gradient elution profile, ensuring optimal separation of this compound from other matrix components.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Acquity C18) |
| Mobile Phase A | 0.05% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Detection Wavelength | 267 nm[1][2] |
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
| Validation Parameter | Result |
| Linearity (r²) | > 0.998[1][2] |
| Limit of Detection (LOD) | 0.97 ng/mL[1][2] |
| Limit of Quantification (LOQ) | 3.20 ng/mL[1][2] |
| Precision (Intra- and Inter-day) | < 1%[1] |
| Accuracy (Recovery) | 98.4-99.6%[1] |
Experimental Protocols
1. Preparation of Standard Solutions
A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with methanol to construct a calibration curve.
2. Sample Preparation: Extraction from Plant Material
The following protocol outlines the extraction of this compound from plant material, such as the stems of Tinospora cordifolia.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for extraction.
-
Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): For cleaner samples, a liquid-liquid partitioning step can be employed to further separate compounds based on their differential solubility in immiscible solvents.[4]
-
Final Preparation: The dried extract or fraction is accurately weighed and redissolved in methanol. The solution is then filtered through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Analysis
The prepared standard and sample solutions are injected into the HPLC system. The peak corresponding to this compound is identified by comparing its retention time with that of the reference standard. The peak area is then used for quantification.
4. Quantification
A calibration curve is generated by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the plant extract samples is then determined by interpolating their peak areas on the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship between method development and its applications.
References
Application Notes and Protocols: In Vitro Anti-Cancer Activity of Tinocordiside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a glycosidic compound isolated from the medicinal plant Tinospora cordifolia, has been identified as a promising candidate for anti-cancer drug development. Computational and in vitro studies have highlighted its potential to inhibit cancer cell proliferation and induce apoptosis. These application notes provide a summary of the current understanding of this compound's anti-cancer activity, along with detailed protocols for its investigation in a laboratory setting. While much of the experimental data has been generated using extracts of Tinospora cordifolia, this compound has been identified as a key bioactive component, with strong binding affinity to the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, comparable to the established inhibitor Erlotinib.[1][2]
Data Presentation: Cytotoxicity of Tinospora cordifolia Extracts and Purified Compounds
The following table summarizes the cytotoxic activity of Tinospora cordifolia extracts and its isolated compounds, including this compound, on various cancer cell lines. It is important to note that much of the quantitative data, such as IC50 values, pertains to the whole plant extract rather than purified this compound.
| Cell Line | Compound/Extract | IC50 Value | Observations | Reference |
| Dalton's Lymphoma Ascites (DLA) | Methanolic Extract | 14.3 µg/mL | Potent cytotoxicity observed. | [1] |
| Ehrlich Ascites Carcinoma (EAC) | Methanolic Extract | 58.6 µg/mL | Dose-dependent cytotoxicity. | [1] |
| MCF-7 (Breast Cancer) | Methanolic Extract | Not specified | Significant cytotoxicity and morphological changes suggesting apoptosis or necrosis. | [1][2] |
| T47D (Breast Cancer) | Stem Extract | 571.3 ± 33.41 µg/ml | Dose-dependent decrease in cell viability. At 2x IC50, apoptosis was induced in 36.7 ± 4.19% of cells. | [2] |
| KB (Human Oral Squamous Carcinoma) | This compound | Active | Found to be active against this cell line. | [3] |
| CHOK-1 (Hamster Ovary) | This compound | Active | Found to be active against this cell line. | [3] |
| HT-29 (Human Colon Cancer) | Palmatine | Active | Another active compound from Tinospora cordifolia. | [3] |
| SiHa (Human Cervical Cancer) | Various extracts | Active | Various extracts showed activity. | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare a stock solution of this compound in DMSO and then dilute it to various concentrations in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4][5]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of this compound for the specified time. Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[7]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and control cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells after treatment with this compound.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[7] Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[7]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[7]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle distribution.
Western Blot Analysis for Signaling Pathway Proteins
This protocol allows for the detection of changes in the expression levels of key proteins involved in signaling pathways, such as the EGFR pathway.
Materials:
-
This compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for investigating the in vitro anti-cancer activity of this compound.
Caption: Postulated inhibitory effect of this compound on the EGFR signaling pathway.
References
- 1. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Cycle Analysis Using In Vivo Staining of DNA-Synthesizing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biogenic Zinc Oxide Nanoparticles synthesized from Tinospora Cordifolia induce oxidative stress, mitochondrial damage and apoptosis in Colorectal Cancer [ntno.org]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tinospora sinensis (Lour.) Merr alkaloid rich extract induces colon cancer cell death via ROS mediated, mTOR dependent apoptosis pathway: “an in-vitro study” - PMC [pmc.ncbi.nlm.nih.gov]
Tinocordiside: Application Notes and Protocols for Immunomodulatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a bioactive compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its potential immunomodulatory activities.[1] Tinospora cordifolia, also known as Guduchi, has a long history in traditional Ayurvedic medicine for treating various ailments, including those related to inflammation and immune dysfunction.[2][3] Modern scientific investigations have begun to elucidate the molecular mechanisms underlying these therapeutic effects, identifying several active constituents, including this compound, that contribute to the plant's immunomodulatory profile.[4][5]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the immunomodulatory effects of this compound on key immune cells, including macrophages and lymphocytes. The described assays are fundamental for screening and characterizing the bioactivity of this compound and similar natural product-derived compounds in the context of drug discovery and development.
Immunomodulatory Activities of this compound and Tinospora cordifolia
Extracts of Tinospora cordifolia and its isolated compounds have been demonstrated to exert a range of immunomodulatory effects, including:
-
Macrophage Activation: Enhancement of phagocytosis, the cellular process of engulfing and eliminating pathogens and cellular debris.[6][7]
-
Modulation of Effector Molecules: Increased production of reactive oxygen species (ROS) and nitric oxide (NO), key components of the innate immune response against pathogens.[1]
-
Cytokine Regulation: Modulation of the production of pro- and anti-inflammatory cytokines, which are critical for orchestrating immune responses.[8]
-
Lymphocyte Proliferation: Influencing the proliferation of lymphocytes, a crucial aspect of the adaptive immune response.
While many studies have focused on crude extracts of Tinospora cordifolia, this compound is recognized as one of the active compounds contributing to these effects.[1] The following protocols are designed to specifically assess the immunomodulatory potential of purified this compound.
Data Presentation: Summary of Expected Quantitative Outcomes
The following table summarizes the expected quantitative data that can be generated from the described experimental protocols when evaluating the immunomodulatory effects of this compound.
| Assay | Key Parameter Measured | Expected Effect of this compound (Hypothesized) | Units of Measurement |
| Macrophage Assays | |||
| Phagocytosis Assay | Phagocytic Index / Percentage of Phagocytic Cells | Increase | Index value or Percentage |
| Nitric Oxide (NO) Assay | Nitrite Concentration | Increase | µM |
| Reactive Oxygen Species (ROS) Assay | Fluorescence Intensity / Absorbance | Increase | RFU / OD |
| Cytokine Release Assay | Concentration of TNF-α, IL-1β, IL-6, IL-10 | Modulation (Increase or Decrease) | pg/mL or ng/mL |
| Lymphocyte Assays | |||
| Lymphocyte Proliferation Assay | Proliferation Index / Percentage of Divided Cells | Modulation (Increase or Decrease) | Index value or Percentage |
Experimental Protocols
Macrophage Phagocytosis Assay
This protocol assesses the effect of this compound on the phagocytic capacity of macrophages using fluorescently labeled particles (e.g., zymosan or E. coli).
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or J774A.1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Fluorescently labeled zymosan or E. coli particles
-
Trypan blue solution
-
Phosphate Buffered Saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages into a 96-well black, clear-bottom plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) and a vehicle control for 24 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of 10:1.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for phagocytosis.
-
Quenching of Extracellular Fluorescence: Add trypan blue solution (0.4%) to each well to quench the fluorescence of non-internalized particles.
-
Washing: Gently wash the cells twice with cold PBS to remove excess trypan blue and non-adherent particles.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission wavelengths appropriate for the fluorophore). Alternatively, detach the cells and analyze by flow cytometry to determine the percentage of phagocytic cells and the mean fluorescence intensity per cell.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of nitric oxide by macrophages in response to this compound treatment.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) as a positive control
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Plate macrophages in a 96-well plate at 1 x 10^5 cells/well and allow to adhere.
-
Treatment: Treat the cells with different concentrations of this compound and controls (medium alone, LPS).
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Griess Reaction: Add 50 µL of sulfanilamide solution to 50 µL of supernatant in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution and incubate for another 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve generated using sodium nitrite.
Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS in macrophages or neutrophils following treatment with this compound.
Materials:
-
Macrophages or isolated human neutrophils
-
This compound stock solution
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
96-well black microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of macrophages or neutrophils.
-
DCFH-DA Loading: Incubate the cells with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
Treatment: Resuspend the cells in HBSS and treat with this compound or controls in a 96-well black plate.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
Lymphocyte Proliferation Assay (CFSE Assay)
This assay evaluates the effect of this compound on the proliferation of lymphocytes, such as Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads as a positive control
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood.
-
CFSE Staining: Resuspend PBMCs at 1 x 10^6 cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Quench the staining reaction by adding 5 volumes of cold complete medium.
-
Washing: Wash the cells three times with complete medium.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate at 2 x 10^5 cells/well.
-
Treatment: Add this compound, PHA, or medium control to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Cytokine Release Assay (ELISA)
This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) released by macrophages in response to this compound.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound stock solution
-
LPS (as a stimulant)
-
Commercially available ELISA kits for the cytokines of interest
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat macrophages with this compound and controls as described in the NO assay.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength.
-
Quantification: Calculate the cytokine concentrations from the standard curve.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of Tinospora cordifolia extracts are known to be mediated through the modulation of key intracellular signaling pathways. While the specific pathways activated by this compound are still under investigation, studies on related compounds and extracts from the plant suggest the involvement of the NF-κB and MAPK pathways in macrophages.
Experimental Workflow for Macrophage Activation Assays
Caption: Workflow for assessing this compound's effect on macrophage functions.
Putative Signaling Pathway for Macrophage Activation by Tinospora cordifolia Compounds
The following diagram illustrates a potential signaling cascade initiated by components of Tinospora cordifolia, leading to an immunomodulatory response in macrophages. It is important to note that while this compound is a key bioactive compound, this pathway is based on studies of various components of the plant extract and requires specific validation for this compound.
References
- 1. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune stimulating properties of a novel polysaccharide from the medicinal plant Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of murine macrophages by G1-4A, a polysaccharide from Tinospora cordifolia, in TLR4/MyD88 dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Tinospora cordifolia on the antitumor activity of tumor-associated macrophages-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Tinospora cordifolia (Guduchi) on the phagocytic and pinocytic activity of murine macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for High-Performance Thin-Layer Chromatography (HPTLC) Analysis of Tinocordiside
These application notes provide a comprehensive guide for the quantitative analysis of Tinocordiside, a key bioactive compound found in Tinospora cordifolia, using High-Performance Thin-Layer Chromatography (HPTLC). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
This document outlines a validated HPTLC method for the determination of this compound, providing detailed experimental protocols and quantitative data to ensure reproducibility and accuracy in your laboratory.
Experimental Protocols
This section details the materials and methods for the HPTLC analysis of this compound.
Chemicals and Reagents
-
Reference Standard: this compound (or Tinosporaside as a primary marker) of known purity
-
Solvents: Toluene, Acetone, Water, Methanol, Chloroform, Formic Acid (all HPLC or analytical grade)
-
Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (10 x 10 cm)
Instrumentation
-
HPTLC system equipped with:
-
Sample applicator (e.g., Linomat 5 or equivalent)
-
Twin-trough developing chamber
-
TLC scanner
-
Integration software
-
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Sample Preparation (from Tinospora cordifolia stem powder):
-
Accurately weigh 1 g of dried and powdered plant material.
-
Extract with a suitable solvent (e.g., methanol) using an appropriate method (e.g., soxhlet extraction, ultrasonication).
-
Filter the extract and evaporate the solvent to dryness.
-
Dissolve a known weight of the dried extract in methanol to a final concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before application.
-
Chromatographic Conditions
-
Stationary Phase: HPTLC pre-coated silica gel 60 F254 aluminum plates (10 x 10 cm).
-
Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase vapor for approximately 20 minutes at room temperature (25 ± 2 °C).
-
Sample Application: Apply the standard and sample solutions as 8 mm bands onto the HPTLC plate using the automated sample applicator.
-
Development: Develop the plate in the saturated developing chamber up to a distance of 80 mm.
-
Drying: After development, dry the plate in an oven or with a stream of warm air.
-
Densitometric Analysis:
-
Scan the dried plate using a TLC scanner in absorbance-reflectance mode.
-
The peak areas are recorded and used for quantification.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPTLC analysis of this compound (reported as Tinosporaside).
| Parameter | Value | Reference |
| Rf Value | ~0.58 | [4] |
| Linearity Range | 0.5 - 8 µ g/spot | [1][3] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 40.90 ng/band (for 20-β-hydroxyecdysone) | [5][6] |
| Limit of Quantification (LOQ) | 123.94 ng/band (for 20-β-hydroxyecdysone) | [5][6] |
| Recovery | 98.75% to 99.72% | [1] |
Note: LOD and LOQ values are provided for a related compound from Tinospora cordifolia, indicating the sensitivity of the HPTLC method for similar compounds.
HPTLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPTLC analysis of this compound.
Caption: Workflow for HPTLC analysis of this compound.
Signaling Pathway (Placeholder)
While HPTLC is an analytical technique and does not directly involve signaling pathways, understanding the biological context of this compound is important. This compound contributes to the overall therapeutic effects of Tinospora cordifolia, which is known to modulate various signaling pathways related to immunomodulation and anti-inflammatory responses. For instance, extracts of Tinospora cordifolia have been reported to influence pathways involving NF-κB and MAP kinases. A detailed diagram of a specific signaling pathway modulated by this compound would require further targeted biochemical research beyond the scope of this analytical protocol.
Conclusion
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. phytojournal.com [phytojournal.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Tinocordiside's Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a bioactive compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects.[1][2] Inflammation is a complex biological response implicated in numerous acute and chronic diseases. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS).[3][4][5][6] This document provides detailed protocols for a panel of cell-based assays to elucidate the anti-inflammatory properties of this compound, focusing on its effects on nitric oxide production, pro-inflammatory cytokine secretion, and the NF-κB signaling pathway.
Assessment of this compound's Effect on Nitric Oxide Production
Application: This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7][8][9]
Experimental Protocol: Griess Assay for Nitrite Determination
Cell Line: RAW 264.7 murine macrophage cell line.
Materials:
-
This compound (of known purity)
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO, final concentration <0.1%).
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only control group.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
Data Presentation:
| Treatment Group | This compound (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Unstimulated Control | 0 | ||
| LPS Control (1 µg/mL) | 0 | 0% | |
| This compound | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (e.g., L-NAME) | Varies |
Experimental Workflow:
Caption: Workflow for the Nitric Oxide (NO) Inhibition Assay.
Quantification of Pro-inflammatory Cytokine Inhibition
Application: To measure the inhibitory effect of this compound on the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from LPS-stimulated macrophages.[10][11][12]
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
Cell Line: RAW 264.7 or THP-1 (human monocytic cell line, differentiated into macrophages with PMA).
Materials:
-
This compound
-
RAW 264.7 or differentiated THP-1 cells
-
Appropriate cell culture medium
-
LPS
-
ELISA kits for mouse or human TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
For RAW 264.7, follow the seeding protocol in Section 1.
-
For THP-1, seed at 2 x 10^5 cells/well and differentiate with Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Compound Treatment and Stimulation: Follow steps 2 and 3 from the Griess Assay protocol.
-
Supernatant Collection: After the 24-hour stimulation, centrifuge the plates to pellet any detached cells and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve.
Data Presentation:
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Unstimulated Control | 0 | |||
| LPS Control (1 µg/mL) | 0 | |||
| This compound | 1 | |||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) | Varies |
Investigation of the NF-κB Signaling Pathway
Application: To determine if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway. This can be assessed by measuring the phosphorylation of key proteins in the pathway and the nuclear translocation of NF-κB p65.[3][4]
Experimental Protocol: Western Blotting for Phosphorylated IκBα and Nuclear Translocation of NF-κB p65
Cell Line: RAW 264.7 or differentiated THP-1 cells.
Materials:
-
This compound
-
Cells and culture reagents
-
LPS
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear and cytoplasmic extraction kits
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin (for cytoplasmic fraction), anti-Lamin B1 (for nuclear fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS for a shorter duration (e.g., 30-60 minutes) as NF-κB activation is a rapid process.
-
Protein Extraction:
-
For total protein (to detect phospho-IκBα), lyse cells with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a commercial kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control (β-actin for cytoplasmic and total lysates, Lamin B1 for nuclear lysates).
Data Presentation:
Table 3.1: Effect of this compound on IκBα Phosphorylation
| Treatment Group | This compound (µM) | Relative p-IκBα/IκBα Ratio |
| Unstimulated Control | 0 | |
| LPS Control (1 µg/mL) | 0 | |
| This compound | 10 | |
| 50 |
Table 3.2: Effect of this compound on NF-κB p65 Nuclear Translocation
| Treatment Group | This compound (µM) | Relative Nuclear p65/Lamin B1 Ratio |
| Unstimulated Control | 0 | |
| LPS Control (1 µg/mL) | 0 | |
| This compound | 10 | |
| 50 |
NF-κB Signaling Pathway Diagram:
Caption: this compound's potential mechanism via NF-κB pathway inhibition.
Conclusion
The described cell-based assays provide a comprehensive framework for evaluating the anti-inflammatory properties of this compound. By systematically assessing its impact on nitric oxide production, pro-inflammatory cytokine release, and the NF-κB signaling pathway, researchers can gain valuable insights into its mechanism of action and therapeutic potential. The provided protocols and data presentation formats are intended to facilitate standardized and reproducible investigations in the field of drug discovery and development.
References
- 1. Unveiling Various Facades of Tinospora cordifolia Stem in Food: Medicinal and Nutraceutical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indian herb Tinospora cordifolia and Tinospora species: Phytochemical and therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-inflammatory activity of Tinospora cordifolia (Willd.) Miers chloroform extract - a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tinospora cordifolia chloroform extract inhibits LPS-induced inflammation via NF-κB inactivation in THP-1cells and improves survival in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Inhibition of nitric oxide release by an aqueous extract of Tinospora tuberculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tinospora cordifolia protects against inflammation associated anemia by modulating inflammatory cytokines and hepcidin expression in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of anti-inflammatory activity of Tinospora Cordifolia extract through in-vitro and in-vivo methods | Sciety [sciety.org]
Tinocordiside: Application Notes and Protocols for Investigating In Vitro Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a key bioactive compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest for its immunomodulatory and anti-inflammatory properties. These application notes provide a comprehensive guide for investigating the effects of this compound on cytokine production in vitro. The protocols outlined below are designed for researchers in immunology, pharmacology, and drug development to assess the therapeutic potential of this compound in modulating inflammatory responses. The primary focus is on the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Mechanism of Action
This compound is understood to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.[1] Pre-clinical studies suggest that this compound can influence cytokine production through the inhibition of the Nuclear Factor-kappa B (NF-κB) and JAK-STAT signaling pathways.[1] These pathways are critical in the transcriptional regulation of numerous pro-inflammatory genes, including those encoding for TNF-α, IL-6, and IL-1β. By attenuating the activation of these pathways, this compound can effectively downregulate the production of these inflammatory mediators.
Data Presentation: In Vitro Inhibition of Pro-inflammatory Mediators
The following tables summarize the dose-dependent inhibitory effects of Tinospora cordifolia extract and its active constituent, this compound, on the production of pro-inflammatory mediators in vitro. It is important to note that while this compound is a major bioactive component, much of the available quantitative data pertains to the whole plant extract.
Table 1: Effect of Tinospora cordifolia Chloroform Extract (CETC) on LPS-Induced Pro-inflammatory Cytokine Production in THP-1 Cells [2]
| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |
| Control | Not Reported | Not Reported |
| LPS (1 µg/mL) | 2875.24 ± 270.85 | Not Reported |
| LPS + CETC (250 µg/mL) | 1150.10 ± 269.78 | Not Reported |
| LPS + CETC (500 µg/mL) | 791.25 ± 212.89 | Not Reported |
Table 2: Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [3]
| Treatment | Concentration | % Inhibition of NO Production |
| This compound | 5 µg/mL | Not Significant |
| This compound | 10 µg/mL | Not Significant |
| This compound | 25 µg/mL | Not Significant |
| This compound | 50 µg/mL | Significant Inhibition* |
| This compound | 100 µg/mL | Significant Inhibition*** |
**p < 0.05, **p < 0.001 compared to LPS-stimulated control.
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay in Macrophage Cell Lines (e.g., RAW 264.7, THP-1)
This protocol details the steps to assess the effect of this compound on the production of pro-inflammatory cytokines in a macrophage cell line stimulated with Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 or THP-1 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Cell counting solution (e.g., Trypan Blue)
-
MTT or other cell viability assay kit
Procedure:
-
Cell Culture: Culture RAW 264.7 or THP-1 cells in complete medium (DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in complete medium. Add 10 µL of the LPS solution to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis. Store the supernatants at -80°C if not analyzed immediately.
-
Cytokine Quantification (ELISA): Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed effects on cytokine production are not due to cytotoxicity, perform a cell viability assay (e.g., MTT assay) on the remaining cells in the plate, following the manufacturer's protocol.
Protocol 2: Western Blot Analysis for NF-κB and p-STAT3
This protocol is designed to investigate the effect of this compound on the activation of the NF-κB and STAT3 signaling pathways.
Materials:
-
RAW 264.7 or THP-1 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p65, anti-phospho-p65, anti-STAT3, anti-phospho-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound and LPS as described in Protocol 1 (steps 1-4), typically in 6-well plates for a sufficient protein yield.
-
Protein Extraction: After the desired incubation time (e.g., 30-60 minutes for signaling pathway analysis), wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Caption: Experimental workflow for in vitro cytokine release assay.
Caption: this compound's proposed mechanism of action on inflammatory signaling pathways.
References
Tinocordiside: A Potential Therapeutic Agent for Autoimmune Diseases - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, characterized by an aberrant immune response against the body's own tissues, represent a significant therapeutic challenge. Tinocordiside, a norditerpenoid glycoside isolated from the medicinal plant Tinospora cordifolia, has emerged as a promising candidate for the development of novel therapies for these debilitating conditions. Preclinical studies utilizing extracts of Tinospora cordifolia rich in this compound have demonstrated potent immunomodulatory and anti-inflammatory properties, suggesting its potential to ameliorate the pathological processes underlying autoimmune disorders such as rheumatoid arthritis.
These application notes provide a comprehensive overview of the therapeutic potential of this compound, with a focus on its mechanism of action involving key inflammatory signaling pathways. Detailed protocols for preclinical evaluation in a widely used animal model of autoimmune arthritis are also presented to facilitate further research and drug development efforts. While much of the current in vivo data is based on Tinospora cordifolia extract (TCE), the information provided herein serves as a foundational guide for investigating the specific effects of isolated this compound.
Mechanism of Action
This compound is believed to exert its therapeutic effects in autoimmune diseases primarily through the modulation of pro-inflammatory signaling pathways, leading to a reduction in the production of key cytokines implicated in the pathogenesis of these disorders. The primary mechanisms of action are centered around the inhibition of the JAK-STAT and NF-κB signaling cascades.
Modulation of Pro-inflammatory Cytokines
In autoimmune conditions like rheumatoid arthritis, an overproduction of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-17 (IL-17), drives chronic inflammation and tissue destruction.[1] Studies on Tinospora cordifolia extract have shown a significant reduction in the serum levels of these cytokines in animal models of arthritis.[1][2][3] This reduction in inflammatory mediators is a key indicator of the therapeutic potential of its active constituents, such as this compound.
Inhibition of the JAK-STAT Signaling Pathway
The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transmits extracellular signals from cytokines to the nucleus, leading to the transcription of genes involved in inflammation and immunity.[4][5][6] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases. Evidence suggests that components of Tinospora cordifolia can inhibit the phosphorylation of key proteins in this pathway, such as STAT3, thereby downregulating the inflammatory response.[3]
dot
Caption: Putative inhibition of the JAK-STAT signaling pathway by this compound.
Inhibition of the NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is another crucial transcription factor that regulates the expression of a wide array of pro-inflammatory genes.[7] In chronic inflammatory conditions, the NF-κB pathway is often constitutively active. Compounds from Tinospora cordifolia have been shown to inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby halting the transcription of inflammatory target genes.[8][9]
dot
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on Tinospora cordifolia extract (TCE) in a rat model of adjuvant-induced arthritis. It is important to note that these studies utilized the whole extract, and further research is required to quantify the specific effects of isolated this compound.
Table 1: Effect of Tinospora cordifolia Extract (TCE) on Pro-inflammatory Cytokine Levels in Adjuvant-Induced Arthritis in Rats
| Cytokine | Control (Arthritic) | TCE-Treated | Percentage Reduction | Reference |
| TNF-α (pg/mL) | Data not specified | Data not specified | Significant Reduction | [1][2] |
| IL-1β (pg/mL) | Data not specified | Data not specified | Significant Reduction | [1][2] |
| IL-6 (pg/mL) | Data not specified | Data not specified | Significant Reduction | [1][2][3] |
| IL-17 (pg/mL) | Data not specified | Data not specified | Significant Reduction | [1][2][3] |
Note: While the referenced studies report a significant reduction in cytokine levels with TCE treatment, specific quantitative values were not presented in a tabular format in the source material.
Experimental Protocols
The following protocols are based on established methodologies for the evaluation of anti-arthritic compounds in the adjuvant-induced arthritis (AIA) rat model. These can be adapted for the specific assessment of this compound.
Protocol 1: Induction of Adjuvant-Induced Arthritis (AIA) in Rats
Materials:
-
Male Lewis rats (6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Sterile mineral oil
-
25-gauge needles and 1 mL syringes
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatize the rats to the laboratory conditions for at least one week prior to the experiment.
-
On day 0, anesthetize the rats using a suitable anesthetic.
-
Prepare the adjuvant emulsion by thoroughly mixing heat-killed Mycobacterium tuberculosis in sterile mineral oil to a final concentration of 10 mg/mL.
-
Inject 0.1 mL of the CFA emulsion subcutaneously into the plantar surface of the right hind paw of each rat.
-
Monitor the animals for the development of arthritis, which typically appears around day 10-12 and peaks between days 18-21.
Protocol 2: Administration of this compound in the AIA Rat Model
Materials:
-
AIA rats (as prepared in Protocol 1)
-
This compound (of high purity)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in sterile saline)
-
Oral gavage needles
-
Calipers or plethysmometer
Procedure:
-
Randomly divide the arthritic rats into the following groups (n=6-8 per group):
-
Group 1: Normal control (no arthritis induction, vehicle treatment)
-
Group 2: Arthritic control (arthritis induction, vehicle treatment)
-
Group 3-5: this compound-treated groups (e.g., 10, 25, 50 mg/kg body weight, administered orally)
-
Group 6: Positive control (e.g., Indomethacin, 1 mg/kg, administered orally)
-
-
Prepare fresh solutions/suspensions of this compound and the positive control drug in the vehicle on each day of administration.
-
From day 10 (therapeutic protocol) or day 0 (prophylactic protocol) post-adjuvant injection, administer the respective treatments orally once daily for a period of 21-28 days.
-
Monitor the following parameters every 2-3 days:
-
Arthritic Score: Visually score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=gross deformity and ankylosis).
-
Paw Volume: Measure the volume of both hind paws using calipers or a plethysmometer.
-
-
At the end of the treatment period, collect blood samples for cytokine analysis and sacrifice the animals for histopathological examination of the joints.
Protocol 3: Measurement of Serum Cytokine Levels
Materials:
-
Serum samples from experimental animals
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for rat TNF-α, IL-1β, IL-6, and IL-17
-
Microplate reader
Procedure:
-
Collect blood from the retro-orbital plexus or by cardiac puncture and allow it to clot.
-
Centrifuge the blood at 3000 rpm for 15 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
-
On the day of analysis, thaw the samples and perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kits.
-
Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Experimental Workflow Visualization
dot
Caption: Workflow for evaluating this compound in an adjuvant-induced arthritis model.
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a key bioactive component of Tinospora cordifolia, holds significant promise as a therapeutic agent for autoimmune diseases. Its ability to modulate pro-inflammatory cytokines through the inhibition of the JAK-STAT and NF-κB signaling pathways provides a solid rationale for its further development.
Future research should focus on:
-
Conducting in vivo studies with purified this compound to establish a clear dose-response relationship and to quantify its specific effects on cytokine production and disease parameters.
-
Elucidating the precise molecular interactions of this compound with the components of the JAK-STAT and NF-κB pathways through techniques such as co-immunoprecipitation and kinase assays.
-
Evaluating the safety and pharmacokinetic profile of this compound in preclinical models.
The protocols and information provided in these application notes are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and harnessing its therapeutic potential for the benefit of patients with autoimmune diseases.
References
- 1. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tinospora cordifolia inhibits autoimmune arthritis by regulating key immune mediators of inflammation and bone damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo anti-inflammatory and anti-arthritic effect of Tinospora cordifolia via modulation of JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy [mdpi.com]
- 7. Inhibition of NF-kappa B activity by thalidomide through suppression of IkappaB kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Octacosanol isolated from Tinospora cordifolia downregulates VEGF gene expression by inhibiting nuclear translocation of NF-<kappa>B and its DNA binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Antiviral Activity of Tinocordiside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the current understanding of the antiviral potential of Tinocordiside, a bioactive compound isolated from the medicinal plant Tinospora cordifolia. The information is compiled from available in silico and in vitro studies and is intended to guide further research into its therapeutic applications. Detailed protocols for evaluating the antiviral efficacy of this compound against various viruses are also provided.
Antiviral Activity against SARS-CoV-2 (in silico)
Computational studies have identified this compound as a promising candidate for inhibiting SARS-CoV-2. In silico analyses have demonstrated its high binding affinity to key viral proteins, suggesting a potential role in disrupting the viral life cycle.
Data Presentation
Table 1: Summary of in silico Antiviral Activity of this compound against SARS-CoV-2 Targets
| Viral Target | PDB ID | Parameter | Value | Reference(s) |
| Main Protease (Mpro) | 6Y84 | IC50 | < 1 µM | [1][2] |
| Surface Glycoprotein (Spike) | 6VSB | IC50 | < 1 µM | [1][2] |
| ACE2-RBD Complex | - | Binding Energy | - | [3] |
Note: The IC50 values are based on in silico calculations and require experimental validation.
Proposed Mechanism of Action
In silico modeling suggests that this compound may inhibit SARS-CoV-2 entry into host cells by disrupting the electrostatic interactions between the viral spike protein's receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3][4][5] This interference is predicted to weaken or block the attachment of the virus to the host cell surface, a critical step for infection.
Potential Antiviral Activity Against Other Viruses
Preliminary studies and traditional use suggest that Tinospora cordifolia and its constituents may have broader antiviral applications. However, research on the specific activity of isolated this compound against other viruses is limited. The following sections summarize the available information and provide general protocols for further investigation.
Dengue Virus (DENV)
In silico studies have explored the potential of compounds from Tinospora cordifolia to inhibit Dengue virus proteins.[6][7] The proposed mechanisms include the suppression of cytokine storms and inhibition of viral replication.[6]
Chikungunya Virus (CHIKV)
Extracts of Tinospora cordifolia have demonstrated the ability to inhibit the cytopathic effects of Chikungunya virus in vitro.[8] Further studies are needed to determine if this compound is a key contributor to this activity.
Herpes Simplex Virus (HSV)
A crude extract of Tinospora cordifolia has been reported to inhibit Herpes Simplex Virus type 1 (HSV-1) by 61.43% in an in vitro assay.[9] The specific role of this compound in this inhibition is yet to be elucidated.
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the experimental validation of this compound's antiviral activity.
General Experimental Workflow
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.
Materials:
-
This compound
-
Vero cells (or other appropriate host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting cell viability against compound concentration.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
Objective: To quantify the ability of this compound to inhibit the production of infectious virus particles.
Materials:
-
This compound at non-toxic concentrations
-
Confluent monolayer of Vero cells (or other appropriate host cell line) in 24-well plates
-
Virus stock (e.g., DENV, CHIKV, HSV)
-
DMEM with 2% FBS
-
Carboxymethyl cellulose (CMC) or agarose for overlay
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of this compound in DMEM.
-
In a separate plate, mix the this compound dilutions with a known titer of the virus and incubate for 1 hour at 37°C.
-
Remove the culture medium from the confluent cell monolayers and inoculate with the virus-Tinocordiside mixtures.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with DMEM containing 1% CMC and the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ atmosphere until plaques are visible (typically 3-7 days, depending on the virus).
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
The percentage of plaque reduction is calculated relative to the virus control (no compound). The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve.
Protocol 3: Viral Yield Reduction Assay
Objective: To measure the effect of this compound on the amount of virus produced by infected cells.
Materials:
-
This compound at non-toxic concentrations
-
Confluent monolayer of Vero cells (or other appropriate host cell line) in 24-well plates
-
Virus stock
-
DMEM with 2% FBS
Procedure:
-
Infect confluent cell monolayers with the virus at a specific Multiplicity of Infection (MOI) for 1 hour.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate for 24-48 hours (depending on the virus replication cycle).
-
Harvest the cell supernatant and determine the viral titer using a plaque assay or TCID₅₀ assay.
-
The reduction in viral yield in the presence of this compound is compared to the untreated virus control to determine the 50% effective concentration (EC₅₀).
Future Directions
The promising in silico data for this compound against SARS-CoV-2 warrants immediate in vitro and subsequent in vivo validation. Further research should also focus on isolating and testing this compound against Dengue, Chikungunya, and Herpes viruses to confirm the activities observed with crude plant extracts. Mechanistic studies to elucidate the precise molecular targets and pathways affected by this compound will be crucial for its development as a potential antiviral therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Efficacy of natural compounds from Tinospora cordifolia against SARS-CoV-2 protease, surface glycoprotein and RNA polymerase. [researchrepository.ucd.ie]
- 4. phytojournal.com [phytojournal.com]
- 5. This compound from Tinospora cordifolia (Giloy) May Curb SARS-CoV-2 Contagion by Disrupting the Electrostatic Interactions between Host ACE2 and Viral S-Protein Receptor Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-based antiviral assays for screening and profiling inhibitors against dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Content Assay to Identify Inhibitors of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Mode-Dependent Antiviral Activity of Medicinal Plant Extracts against the Mosquito-Borne Chikungunya Virus [mdpi.com]
Tinocordiside in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tinocordiside, a glycoside isolated from the medicinal plant Tinospora cordifolia, is emerging as a compound of interest in the field of neurodegenerative disease research. While much of the current research has focused on the neuroprotective effects of Tinospora cordifolia extracts, this compound is identified as one of its key active constituents. These application notes provide a summary of the current understanding of this compound's potential role in mitigating neurodegenerative processes, primarily drawing from studies on extracts rich in this compound. The provided protocols are generalized from methodologies used to evaluate these extracts and can be adapted for research using purified this compound.
Potential Mechanisms of Neuroprotection
Research on butanolic extracts of Tinospora cordifolia, which contain this compound, suggests several potential mechanisms for its neuroprotective effects. These include the modulation of inflammatory pathways, protection against excitotoxicity, and regulation of neuronal health markers.[1]
Anti-Inflammatory Effects: this compound-containing extracts have been shown to suppress the activation of key inflammatory mediators. In models of neuroinflammation, these extracts can reduce the expression of transcription factors like NF-κB and AP-1, which are pivotal in the inflammatory cascade.[1] This leads to a decrease in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[1]
Protection Against Glutamate-Induced Excitotoxicity: A primary area of investigation is the protective effect of this compound-containing extracts against glutamate-induced excitotoxicity, a common pathway in many neurodegenerative diseases.[1] The overactivation of glutamate receptors leads to excessive calcium influx, mitochondrial damage, and ultimately neuronal death.[1] Extracts of Tinospora cordifolia have demonstrated the ability to protect neurons from this glutamate-induced damage.[1]
Modulation of Neuronal Markers: Studies have indicated that butanolic extracts of Tinospora cordifolia can normalize the expression of crucial neuronal proteins in the face of neurotoxic insults. This includes structural proteins like MAP-2 and NF200, and the growth-associated protein GAP-43.[1] Furthermore, these extracts appear to support neuronal plasticity by maintaining levels of PSA-NCAM and NCAM.[1]
Data Presentation
Due to the nascent stage of research specifically on isolated this compound, quantitative data is primarily available for extracts of Tinospora cordifolia. The following tables summarize key findings from studies on these extracts in various neurodegenerative disease models. This data can serve as a benchmark for future investigations with purified this compound.
Table 1: Effects of Tinospora cordifolia Ethanol Extract (TCEE) in a 6-OHDA-Induced Parkinson's Disease Rat Model [2]
| Parameter | Negative Control (6-OHDA) | TCEE (200 mg/kg) + 6-OHDA | TCEE (400 mg/kg) + 6-OHDA |
| Dopamine Level (ng/mg of protein) | Not specified in abstract | 1.96 ± 0.20 | 2.45 ± 0.40 |
| Complex I Activity (nmol/min/mg of protein) | Not specified in abstract | 77.14 ± 0.89 | 78.50 ± 0.96 |
| Brain Iron Asymmetry Ratio | Not specified in abstract | 1.57 ± 0.18 | 1.11 ± 0.15 |
Table 2: Effects of Tinospora cordifolia Aqueous Extract (TCAE) on Pro-inflammatory Cytokine Gene Expression in an MPTP-Induced Parkinsonian Mouse Model [3]
| Gene | MPTP-intoxicated | TCAE Treatment + MPTP |
| TNF-α | Upregulated | Restored to near-control levels |
| IL-12 | Upregulated | Restored to near-control levels |
| IL-1β | Upregulated | Restored to near-control levels |
| IL-10 | Downregulated | Significantly restored |
Table 3: Effects of Butanol Extract of Tinospora cordifolia (B-TCE) on Inflammatory Markers in a Glutamate-Induced Excitotoxicity Model [1]
| Marker | Glutamate-Treated | B-TCE Pretreatment + Glutamate |
| NF-κB Expression | Significantly increased | Significantly reduced |
| AP-1 Expression | Significantly increased | Significantly reduced |
| IL-1β Secretion | Enhanced | Inhibited |
| IL-6 Secretion | Enhanced | Inhibited |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the context of Tinospora cordifolia extracts containing this compound. These can be adapted for use with the purified compound.
Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Cerebellar Neuronal Cultures
This protocol is based on the methodology used to assess the neuroprotective effects of a butanol extract of Tinospora cordifolia (B-TCE) against glutamate-induced neuronal death.[1]
1. Primary Cerebellar Neuronal Culture Preparation:
- Isolate cerebella from 7-day-old rat pups.
- Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
- Plate the cells on poly-L-lysine coated culture plates or coverslips in a suitable neuronal culture medium.
- Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment and Glutamate Challenge:
- After a specified number of days in vitro (e.g., 7-8 days), pre-treat the neuronal cultures with varying concentrations of this compound for a designated period (e.g., 24 hours).
- Following pre-treatment, expose the cultures to a neurotoxic concentration of glutamate (e.g., 100 µM) for a specified duration (e.g., 20 minutes).
- After glutamate exposure, wash the cells and replace the medium with fresh culture medium containing this compound.
- Incubate for a further 24-48 hours.
3. Assessment of Neuroprotection:
- Cell Viability Assays: Use assays such as MTT or LDH release to quantify cell death.
- Immunocytochemistry: Fix the cells and stain for neuronal markers (e.g., MAP-2, NeuN) and apoptotic markers (e.g., cleaved caspase-3).
- Western Blotting: Lyse the cells and perform western blot analysis for proteins involved in apoptosis (e.g., Bcl-2, Bax), inflammation (e.g., NF-κB), and neuronal structure (e.g., GAP-43).
- ELISA: Collect the culture supernatant to measure the levels of secreted pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α).
Protocol 2: Evaluation of Anti-Inflammatory Effects in a Parkinson's Disease Mouse Model
This protocol is generalized from studies using Tinospora cordifolia extracts in the MPTP mouse model of Parkinson's disease.[3]
1. Animal Model and Treatment:
- Use a suitable mouse strain (e.g., C57BL/6).
- Administer this compound orally at various doses for a pre-determined period (e.g., 14-21 days).
- Induce Parkinsonism by intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
- Continue this compound treatment during and after MPTP administration.
2. Behavioral Analysis:
- Perform behavioral tests such as the rotarod test, open field test, and pole test to assess motor coordination and locomotor activity.
3. Biochemical and Molecular Analysis:
- Sacrifice the animals and dissect the brain regions of interest (e.g., substantia nigra, striatum).
- Immunohistochemistry/Western Blotting: Analyze the expression of tyrosine hydroxylase (TH) to assess dopaminergic neuron survival. Evaluate markers of neuroinflammation such as Iba1 (microglia) and GFAP (astrocytes), as well as inflammatory proteins like NF-κB and TNF-α.
- qRT-PCR: Quantify the gene expression of pro-inflammatory (TNF-α, IL-1β, IL-12) and anti-inflammatory (IL-10) cytokines.
Visualizations
The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for this compound in neurodegenerative disease research.
Caption: Hypothesized mechanism of this compound in neuroprotection against glutamate-induced excitotoxicity.
Caption: General experimental workflow for evaluating the neuroprotective effects of this compound.
References
- 1. Tinospora cordifolia as a potential neuroregenerative candidate against glutamate induced excitotoxicity: an in vitro perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of Tinospora cordifolia ethanol extract on 6-hydroxy dopamine induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinospora cordifolia Suppresses Neuroinflammation in Parkinsonian Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tinocordiside Extraction and Purification from Tinospora cordifolia
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of Tinocordiside from Tinospora cordifolia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a rearranged cadinane sesquiterpene glycoside found in Tinospora cordifolia. It is one of the many bioactive compounds in the plant and is studied for its potential pharmacological activities, including immunomodulatory effects.[1][2][3][4]
Q2: Which part of the Tinospora cordifolia plant is best for this compound extraction?
Q3: What are the general classes of chemical compounds found in Tinospora cordifolia?
A3: Tinospora cordifolia contains a wide range of bioactive compounds, including alkaloids, diterpenoid lactones, glycosides, steroids, sesquiterpenoids, phenolics, and polysaccharides.[5][7][8][9][10][11][12]
Q4: What are the reported biological activities of this compound and Tinospora cordifolia extracts?
A4: Extracts and compounds from Tinospora cordifolia, including this compound, have been reported to possess numerous pharmacological properties, such as immunomodulatory, anti-inflammatory, antioxidant, anti-diabetic, anticancer, and hepatoprotective activities.[1][5][7][10][11] this compound, in particular, has been noted for its immunomodulatory properties and potential to stimulate dendritic cells and macrophages.[1]
Troubleshooting Guide
Extraction Issues
Q: My this compound yield is consistently low. What are the possible reasons and how can I improve it?
A: Low yield can be attributed to several factors. Here are some potential causes and solutions:
-
Inefficient Extraction Method:
-
Problem: The chosen extraction method may not be optimal for this compound.
-
Solution: Consider optimizing your current method or switching to a more efficient one. For instance, microwave-assisted extraction (MAE) has been shown to produce higher yields in a shorter time compared to conventional methods like maceration or Soxhlet extraction.[13] A study on MAE reported a 91.3% better yield than maceration and 25.7% better than Soxhlet.[13]
-
-
Inappropriate Solvent System:
-
Problem: The polarity of the solvent may not be ideal for extracting a glycoside like this compound.
-
Solution: Polar solvents are generally preferred. Hydro-ethanolic mixtures, particularly 70:30 ethanol-water (v/v), have been reported to be highly effective, achieving yields of 1.2–1.8% (w/w).[1] Methanol is also a commonly used polar solvent.[1]
-
-
Suboptimal Extraction Parameters:
-
Problem: Parameters like temperature, extraction time, and solvent-to-solid ratio are not optimized.
-
Solution: Systematically optimize these parameters. For example, in one study, the highest alkaloid yield was achieved with an extraction time of 16 hours at 40°C with 4 extraction cycles.[14][15] For MAE, optimal conditions were found to be 60% irradiation power with 80% ethanol for 3 minutes.[13]
-
-
Poor Quality of Plant Material:
-
Problem: The concentration of this compound can vary depending on the geographical source, age, and harvesting time of the plant material.
-
Solution: Ensure the use of high-quality, properly identified, and authenticated plant material.
-
Q: I suspect thermal degradation of this compound during extraction. How can I prevent this?
A: this compound, being a glycoside, can be susceptible to degradation at high temperatures.
-
Problem: Prolonged exposure to heat during methods like Soxhlet extraction (typically 60–70°C for 6–8 hours) can lead to the degradation of thermolabile compounds.[1]
-
Solution:
-
Use Cold Maceration: This method avoids heat but may require a longer extraction time.
-
Optimize Hot Extraction: If using Soxhlet or another heat-based method, carefully control the temperature and minimize the extraction duration.
-
Microwave-Assisted Extraction (MAE): MAE can significantly reduce the extraction time (e.g., to 3 minutes), thereby minimizing heat exposure.[13]
-
Purification Issues
Q: My purified this compound fraction shows low purity with many co-eluting impurities on my chromatogram. What should I do?
A: Low purity is often due to the presence of structurally similar compounds or other co-extracted substances.
-
Problem: Incomplete separation of this compound from other compounds like other glycosides, alkaloids, or phenolics.
-
Solution:
-
Optimize Column Chromatography:
-
Mobile Phase: Employ a gradient elution to improve separation. A common solvent system is a gradient of chloroform and methanol, with a gradually increasing proportion of methanol (e.g., from 9:1 to 7:3).[1]
-
Fraction Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC). This compound typically has an Rf value between 0.42 and 0.48 in a chloroform-methanol-water (70:25:5) system.[1]
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is an indispensable final step.[1]
-
Q: I am having trouble detecting and quantifying this compound in my fractions.
A: This could be an issue with the analytical method or the concentration of the compound.
-
Problem: The analytical technique may not be sensitive enough, or the correct detection parameters are not being used.
-
Solution:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV-Diode Array Detector (DAD) is a robust method for quantification.[1][16] For a similar compound, cordifolioside A, a mobile phase of acetonitrile–water (25:75%, v/v) with detection at 210 nm was effective.[17]
-
Mass Spectrometry (MS): For confirmation, MS is a powerful tool. Q-TOF mass spectrometry of this compound shows a molecular ion peak at an m/z of 396.2133 [M+H]⁺.[1]
Data Presentation
Table 1: Comparison of Extraction Methods for Compounds from Tinospora cordifolia
| Extraction Method | Typical Solvent(s) | Temperature | Duration | Reported Yield/Efficiency | Reference(s) |
| Soxhlet Extraction | Methanol, Ethanol | 60–70°C | 6–8 hours | Efficient but risk of thermal degradation | [1][6] |
| Cold Maceration | Methanol-Water | Room Temperature | Several hours to days | Avoids thermal degradation | [18] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | N/A (Power-based) | 3 minutes | 91.3% better yield than maceration | [13] |
| Reflux | Water, Water-Ethanol (1:1) | 60 ± 5 °C | 3 hours | Standard method for decoctions | [19] |
Table 2: Chromatographic Parameters for this compound and Related Compounds
| Technique | Stationary Phase | Mobile Phase | Detection | Rf/Retention Time | Reference(s) |
| TLC | Silica Gel | Chloroform-Methanol-Water (70:25:5) | N/A | 0.42–0.48 (for this compound) | [1] |
| HPTLC | Silica Gel 60F 254 | Toluene: Acetone: Water (5:15:1) | UV at 220 nm | N/A | [6] |
| HPLC | C18 Reverse Phase | Acetonitrile–Water (25:75%, v/v) | UV at 210 nm | ~9.52 min (for Cordifolioside A) | [17] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
-
Plant Material Preparation:
-
Collect fresh stems of Tinospora cordifolia.
-
Dry the stems in the shade for 7-10 days and then pulverize them into a coarse powder using an electric grinder.[14]
-
-
Extraction:
-
Method: Maceration.
-
Solvent: 70:30 Ethanol-Water (v/v).[1]
-
Procedure:
-
Soak 100 g of the powdered stem material in 1 L of the 70% ethanol solution.
-
Keep the mixture at 40°C for 16 hours with periodic stirring.[14][15]
-
Filter the extract through a muslin cloth followed by Whatman filter paper.
-
Repeat the extraction process with the residue for a total of 4 cycles to maximize yield.[14][15]
-
Combine all the filtrates.
-
-
-
Solvent Evaporation:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (100-200 mesh) in chloroform.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (Chloroform:Methanol, 9:1).
-
Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the collected fractions by TLC using a mobile phase of Chloroform-Methanol-Water (70:25:5).[1]
-
Spot the fractions on a TLC plate and visualize the spots under UV light or by using a suitable staining reagent.
-
Combine the fractions that show a prominent spot at an Rf value of approximately 0.42-0.48.[1]
-
-
Final Purification:
-
Concentrate the combined pure fractions using a rotary evaporator.
-
For higher purity, subject the concentrated fraction to preparative HPLC.[1]
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Potential Signaling Pathways Modulated by this compound.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. A review on chemical and biological properties of Tinospora cordifolia. | Semantic Scholar [semanticscholar.org]
- 3. Phytochemical analysis of Tinospora cordifolia and Withania somnifera and their therapeutic activities with special reference to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sanad.iau.ir [sanad.iau.ir]
- 5. medwinpublishers.com [medwinpublishers.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. The chemical constituents and diverse pharmacological importance of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemical constituents and diverse pharmacological importance of Tinospora cordifolia [pubmed.ncbi.nlm.nih.gov]
- 9. saspublishers.com [saspublishers.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Tinospora cordifolia: One plant, many roles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijnrd.org [ijnrd.org]
- 13. scialert.net [scialert.net]
- 14. Extraction Optimization of Tinospora cordifolia and Assessment of the Anticancer Activity of Its Alkaloid Palmatine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. scholar.ui.ac.id [scholar.ui.ac.id]
- 19. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tinocordiside Bioavailability and Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability and delivery of Tinocordiside.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the delivery of this compound?
A1: The primary challenges in the delivery of this compound stem from its physicochemical properties. Its bulky glycosidic structure contributes to poor aqueous solubility and low permeability across biological membranes. This leads to limited oral bioavailability, restricting its therapeutic efficacy.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Nanoformulation is a key strategy to overcome the bioavailability challenges of this compound. Techniques such as nanoemulsions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can improve its solubility, protect it from degradation, and enhance its absorption.
Q3: How do nanoemulsions improve the delivery of this compound?
A3: Nanoemulsions are lipid-based formulations that can encapsulate this compound in tiny droplets, increasing its surface area for absorption. They can improve the solubility and permeability of this compound across the intestinal membrane.
Q4: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for this compound delivery?
A4: SLNs are biocompatible and biodegradable carriers that can encapsulate this compound within a solid lipid core. This provides controlled release, protects the compound from degradation, and can improve its oral bioavailability.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and characterization of this compound-loaded nanoparticles.
Nanoemulsion Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large Droplet Size / High Polydispersity Index (PDI) | - Inefficient homogenization (energy, time, or speed).- Inappropriate surfactant-to-oil ratio.- Unsuitable surfactant or co-surfactant. | - Increase homogenization energy, time, or speed.- Optimize the surfactant-to-oil ratio.- Screen different surfactants and co-surfactants. |
| Low Encapsulation Efficiency | - Poor solubility of this compound in the oil phase.- Drug leakage into the external aqueous phase. | - Select an oil phase in which this compound has higher solubility.- Optimize the formulation to ensure rapid emulsification and solidification of droplets. |
| Physical Instability (Creaming, Sedimentation, Coalescence) | - Insufficient surfactant concentration.- Ostwald ripening.- High droplet concentration. | - Increase the surfactant concentration to provide adequate steric or electrostatic stabilization.- Use a combination of surfactants.- Optimize the oil and aqueous phase composition. |
Solid Lipid Nanoparticle (SLN) Formulation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large Particle Size / High Polydispersity Index (PDI) | - Inefficient homogenization (pressure, cycles, or temperature).- Lipid crystallization issues. | - Increase homogenization pressure and/or the number of cycles.- Optimize the homogenization temperature (above the lipid's melting point).- Use a combination of solid and liquid lipids (Nanostructured Lipid Carriers - NLCs). |
| Low Encapsulation Efficiency | - Expulsion of this compound during lipid recrystallization.- Low solubility of this compound in the molten lipid. | - Rapidly cool the hot nanoemulsion to trap the drug within the lipid matrix.- Select a lipid with higher solubilizing capacity for this compound.- Consider using the cold homogenization technique for thermolabile drugs. |
| Gelation or Aggregation Upon Storage | - Particle growth due to insufficient stabilization.- Changes in the lipid's crystalline structure. | - Ensure sufficient surfactant concentration for complete particle coverage.- Add a cryoprotectant (e.g., trehalose) if freeze-drying for long-term storage.- Store at an appropriate temperature. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound nanoformulations.
Table 1: this compound Nanoemulsion Formulation and Characterization
| Formulation Parameters | Value | Reference |
| Oil Phase | Clove Oil | |
| Surfactant | Span 80, Tween 20 | |
| Droplet Size | 33.7 nm to 377 nm | |
| Encapsulation Efficiency | 83.8% | |
| Permeability Enhancement (vs. solution) | ~3.95-fold |
Table 2: this compound Solid Lipid Nanoparticle Formulation and Characterization
| Formulation Parameters | Value | Reference |
| Solid Lipid | Hydrogenated Palm Oil | |
| Surfactant | Lecithin | |
| Particle Size | 159.30 nm to 172.12 nm | |
| Encapsulation Efficiency | Up to 83.41% | |
| Drug Loading Efficiency | Up to 32.23% |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoemulsion by Sonication-Solvent Evaporation
Objective: To prepare a stable this compound-loaded oil-in-water (O/W) nanoemulsion.
Materials:
-
This compound
-
Oil Phase (e.g., Clove oil)
-
Surfactant (e.g., Span 80)
-
Co-surfactant (e.g., Tween 20)
-
Ethanol
-
Purified water
Methodology:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and surfactant (Span 80) in the oil phase (Clove oil) and ethanol.
-
Preparation of the Aqueous Phase: Dissolve the co-surfactant (Tween 20) in purified water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Sonication: Subject the coarse emulsion to high-intensity ultrasonication to reduce the droplet size.
-
Solvent Evaporation: Remove the ethanol from the nanoemulsion using a rotary evaporator.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (Hot Homogenization Technique)
Objective: To prepare this compound-loaded SLNs with high encapsulation efficiency.
Materials:
-
This compound
-
Solid Lipid (e.g., Hydrogenated Palm Oil)
-
Surfactant (e.g., Lecithin)
-
Purified water
Methodology:
-
Preparation of the Lipid Phase: Melt the solid lipid by heating it 5-10°C above its melting point. Disperse or dissolve this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Subject the hot pre-emulsion to a high-pressure homogenizer for several cycles at a temperature above the lipid's melting point.
-
Cooling and Nanoparticle Formation: Cool the resulting hot nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLNs for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Challenges in the large-scale production of Tinocordiside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale production of Tinocordiside.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the large-scale production of this compound?
A1: The primary challenge in the large-scale production of this compound lies in its complex chemical structure. This compound possesses a rearranged cadinane sesquiterpene aglycone with a tricyclic skeleton, a cyclobutane ring, and multiple chiral centers.[1] This complexity makes total chemical synthesis exceedingly difficult and, to date, a complete synthesis has not been reported.[1] Consequently, production relies on extraction from its natural source, Tinospora cordifolia, which presents its own set of challenges in terms of yield, purity, and scalability.
Q2: Which extraction method is most suitable for maximizing the yield and purity of this compound?
A2: The choice of extraction method significantly impacts the yield and purity of this compound. Supercritical Fluid Extraction (SFE) generally offers the highest yield and purity.[1] However, Soxhlet extraction and cold maceration are also common methods. A comparative analysis of these techniques is provided in the table below.[1] For large-scale production, the trade-offs between yield, purity, time, and solvent usage must be carefully considered.
Q3: What are the key analytical techniques for the quality control of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are routinely used for the standardization and quantification of this compound in herbal extracts.[2] For structural confirmation and identification of impurities, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are employed.[1][2]
Q4: How can I monitor the purification process effectively?
A4: Thin-Layer Chromatography (TLC) is a simple and rapid technique for monitoring the progress of fractionation and purification.[1] For this compound, a typical TLC system uses a chloroform-methanol-water (70:25:5) mobile phase, where it exhibits Rf values between 0.42 and 0.48.[1] This allows for the quick identification of fractions containing the target compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inefficient extraction method. - Suboptimal solvent selection. - Degradation of this compound during extraction. - Improper plant material (source, age, storage). | - Employ Supercritical Fluid Extraction for higher efficiency.[1] - Use a hydro-ethanolic solvent system, particularly a 70:30 ethanol-water (v/v) mixture, for optimal extraction.[1] - If using Soxhlet extraction, carefully regulate the temperature (60–70°C) to prevent thermal degradation of the thermolabile this compound.[1] - Ensure the use of high-quality, properly dried, and coarsely powdered stems of Tinospora cordifolia to maximize surface area for solvent interaction.[1] |
| Presence of Impurities in the Final Product | - Incomplete separation during fractionation and purification. - Co-extraction of closely related compounds. | - Implement a multi-step purification protocol involving both liquid-liquid partitioning and column chromatography.[1] - For high-purity requirements, utilize Preparative High-Performance Liquid Chromatography (Prep-HPLC) as a final polishing step.[1] - Use a gradient elution in column chromatography, for example, with a chloroform-methanol system, to effectively separate compounds with different polarities.[1] |
| Inconsistent Batch-to-Batch Purity | - Variation in the chemical composition of the raw plant material. - Lack of standardized extraction and purification protocols. | - Implement robust quality control measures for the incoming raw material, including chromatographic fingerprinting.[2] - Strictly adhere to validated and standardized protocols for extraction, fractionation, and purification. - Utilize marker-based standardization to ensure consistent levels of this compound in each batch.[2] |
| Degradation of this compound During Storage | - Exposure to heat, light, or incompatible pH conditions. | - Conduct forced degradation studies to understand the stability profile of this compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal).[3][4] - Store the purified this compound in a cool, dark, and dry place. - Use appropriate packaging to protect from light and moisture. |
Data Presentation
Table 1: Comparison of Extraction Methods for this compound [1]
| Parameter | Soxhlet Extraction | Cold Maceration | Supercritical Fluid Extraction |
| Yield (%) | 1.5–1.8 | 1.2–1.5 | 1.7–2.0 |
| Purity (%) | 92–94 | 90–92 | 95–97 |
| Time (hours) | 6–8 | 168–240 | 3–4 |
| Solvent Usage (L/kg) | 15–20 | 25–30 | 5–8 |
Experimental Protocols
Protocol 1: Extraction of this compound from Tinospora cordifolia
-
Preparation of Plant Material:
-
Obtain fresh or dried stems of Tinospora cordifolia.
-
Grind the plant material into a coarse powder to increase the surface area for extraction.[1]
-
-
Extraction (Soxhlet Method):
Protocol 2: Purification of this compound
-
Liquid-Liquid Partitioning:
-
Column Chromatography:
-
Pack a silica gel column.
-
Load the concentrated ethyl acetate or n-butanol fraction onto the column.
-
Elute the column using a gradient solvent system of chloroform and methanol, gradually increasing the proportion of methanol (e.g., from 9:1 to 7:3 v/v).[1]
-
Collect fractions and monitor them using TLC.
-
-
High-Performance Liquid Chromatography (HPLC):
Visualizations
Caption: A flowchart illustrating the key stages in the extraction and purification of this compound.
Caption: A decision-making diagram for troubleshooting low yields in this compound production.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. researchgate.net [researchgate.net]
Stability issues of Tinocordiside in different solvents and temperatures
An In-depth Guide to Navigating the Stability Challenges of Tinocordiside in Experimental Settings
For researchers, scientists, and drug development professionals working with this compound, understanding its stability profile under various experimental conditions is paramount to ensure the accuracy and reproducibility of results. This technical support center provides a comprehensive overview of this compound's stability in different solvents and at various temperatures, complete with troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.
Troubleshooting Guide: Common Stability Issues with this compound
This section addresses specific problems that may arise during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent peak areas in HPLC analysis | Degradation of this compound in the analytical solvent. | Prepare fresh solutions of this compound immediately before analysis. If samples need to be stored, use a refrigerated autosampler set at 2-8°C to minimize degradation. Consider using a more stable solvent system if degradation persists. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products due to exposure to harsh conditions (e.g., high temperature, extreme pH). | Review the experimental protocol to identify any potential stressors. Forced degradation studies can help identify the retention times of potential degradation products.[1] |
| Loss of biological activity of this compound | Degradation of the compound during storage or experimental procedures. | Store stock solutions and experimental samples at appropriate low temperatures and protect from light. Avoid prolonged exposure to elevated temperatures and extreme pH conditions. |
| Precipitation of this compound from solution | Poor solubility or supersaturation in the chosen solvent. | Ensure the solvent is appropriate for the desired concentration of this compound. Sonication or gentle warming may aid dissolution, but be mindful of potential thermal degradation. |
Frequently Asked Questions (FAQs) about this compound Stability
Q1: What are the optimal storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of this compound, it is recommended to store stock solutions in a tightly sealed container at -20°C or lower and protected from light. For short-term storage (up to 48 hours), refrigeration at 2-8°C is acceptable for solutions prepared in appropriate solvents.
Q2: In which common laboratory solvents is this compound most stable?
A2: While specific quantitative data for this compound is limited in publicly available literature, general principles for similar glycosidic natural products suggest that stability is higher in aprotic solvents and lower in protic solvents, especially at non-neutral pH. Methanol and acetonitrile are commonly used for chromatographic analysis and are generally suitable for short-term use at room temperature. However, for longer durations, refrigeration is recommended.
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can significantly accelerate the degradation of this compound. It is crucial to avoid exposing this compound solutions to high temperatures for extended periods. If heating is necessary for an experimental step, it should be done for the shortest possible time and at the lowest effective temperature.
Q4: Is this compound sensitive to pH?
A4: Yes, like many glycosides, this compound is susceptible to hydrolysis under both acidic and alkaline conditions. The glycosidic bond can be cleaved, leading to the formation of the aglycone and the sugar moiety. It is advisable to maintain the pH of solutions containing this compound close to neutral (pH 6-8) to minimize degradation.
Q5: What are the likely degradation pathways for this compound?
A5: The primary degradation pathway for this compound is expected to be hydrolysis of the glycosidic linkage, particularly under acidic or basic conditions. Oxidation can also be a potential degradation pathway, especially if the molecule contains susceptible functional groups. Forced degradation studies are instrumental in identifying the specific degradation products and pathways.[1]
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
This protocol outlines a general approach for investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and assess the stability of this compound under acidic, basic, oxidative, and thermal stress.
Materials:
-
This compound standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 2 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 24 hours.
-
Dissolve the heat-treated sample in methanol to a known concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the this compound stock solution with the same solvent mixture as the stressed samples without the stressor.
-
HPLC Analysis: Analyze all samples by HPLC to determine the percentage of this compound remaining and to observe the formation of any degradation products.
Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study of this compound.
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | Solvent | Temperature (°C) | Duration | Remaining this compound (%) |
| Control | Methanol | 25 | 24 hours | 98 |
| Acidic | 0.1 M HCl in 50% Methanol | 60 | 2 hours | 65 |
| Alkaline | 0.1 M NaOH in 50% Methanol | 60 | 2 hours | 72 |
| Oxidative | 3% H₂O₂ in 50% Methanol | 25 | 24 hours | 85 |
| Thermal (Solid) | - | 80 | 24 hours | 92 |
| Thermal (Solution) | Methanol | 60 | 24 hours | 88 |
Signaling Pathways and Logical Relationships
Understanding the logical flow of a stability-indicating method development is crucial for robust analytical procedures.
Logical Flow for Stability-Indicating Method Development
References
Overcoming limitations in the analytical detection of Tinocordiside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical detection of Tinocordiside.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Co-elution with interfering compounds. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure this compound is in a single ionic form. 3. Reduce the sample concentration or injection volume. 4. Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Pump malfunction or leaks. 4. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. 4. Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Low Signal Intensity or No Peak | 1. This compound degradation. 2. Low concentration in the sample. 3. Incorrect detection wavelength. 4. Sample preparation issues leading to loss of analyte. | 1. Avoid high temperatures and prolonged exposure to light during sample preparation and storage. This compound can be thermolabile.[1] 2. Concentrate the sample or use a more sensitive detector. 3. Set the UV detector to the maximum absorbance wavelength for this compound (around 220-230 nm). 4. Optimize the extraction procedure to maximize recovery. |
HPTLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots (Low Resolution) | 1. Inappropriate mobile phase composition. 2. Chamber not saturated with solvent vapors. 3. Over-spotting of the sample. | 1. Optimize the solvent system. A common system for this compound is toluene: acetone: water (5:15:1).[2][3] 2. Line the developing chamber with filter paper saturated with the mobile phase for at least 30 minutes before developing the plate. 3. Apply smaller, more concentrated spots. |
| Inaccurate Quantification | 1. Non-uniform spot application. 2. Inconsistent scanning parameters. 3. Non-linearity in the calibration curve. | 1. Use an automatic TLC sampler for precise and uniform application. 2. Ensure the densitometer settings (wavelength, slit dimensions) are consistent for all standards and samples. 3. Prepare a calibration curve with a sufficient number of standards to cover the expected concentration range of the sample. |
| Fading or Discoloration of Spots | 1. Instability of this compound on the plate. 2. Reaction with derivatizing agents. | 1. Analyze the plate as soon as possible after development. Store in the dark and under an inert atmosphere if delays are unavoidable. 2. If using a derivatizing agent, ensure it is compatible with this compound and that the heating conditions are optimized. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Ionization/Low Signal Intensity | 1. Suboptimal ion source parameters (e.g., temperature, gas flow). 2. Mobile phase incompatibility with ESI. 3. Matrix effects from co-eluting compounds. | 1. Optimize ion source parameters for this compound. 2. Use volatile mobile phase additives like formic acid or ammonium formate to improve ionization. A common mobile phase for related compounds includes 0.1% formic acid.[1] 3. Improve chromatographic separation to isolate this compound from interfering matrix components. |
| Inaccurate Mass Measurement | 1. Mass spectrometer not calibrated. 2. High chemical noise or background ions. | 1. Calibrate the mass spectrometer regularly using a known standard. 2. Use high-purity solvents and reagents to minimize background contamination. |
| Fragment Ion Interpretation Issues | 1. Insufficient collision energy in MS/MS. 2. Presence of isomers with similar fragmentation patterns. | 1. Optimize the collision energy to obtain a characteristic fragmentation pattern for this compound. 2. Use high-resolution mass spectrometry (HRMS) to differentiate between isomers based on their accurate mass. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the degradation of this compound during analysis?
A1: this compound is a glycosidic compound and can be susceptible to degradation under harsh conditions. The most common causes of degradation are exposure to high temperatures and extreme pH. During extraction, prolonged heating, such as in Soxhlet extraction at 60-70°C, can potentially degrade thermolabile compounds like this compound.[1] It is advisable to use extraction methods that avoid excessive heat, such as cold maceration or supercritical fluid extraction (SFE).[1]
Q2: How can I improve the extraction efficiency of this compound from plant material?
A2: To improve extraction efficiency, consider the following:
-
Solvent Selection: Due to its polar nature, polar solvents are preferred for extracting this compound. A hydro-ethanolic mixture, particularly 70:30 ethanol-water (v/v), has been shown to be effective.[1]
-
Extraction Method: While Soxhlet extraction is faster, it may cause degradation. Cold maceration is a gentler method but is time-consuming.[1] Supercritical Fluid Extraction (SFE) with carbon dioxide and a co-solvent like ethanol can offer high recovery rates and purity.[1]
-
Particle Size: Grinding the plant material into a coarse powder increases the surface area for solvent interaction, leading to better extraction.[1]
Q3: What are the typical quantitative parameters I should expect for this compound analysis?
A3: While specific values can vary depending on the instrument and method, here are some reported quantitative parameters for compounds in Tinospora cordifolia:
| Analytical Method | Analyte | LOD | LOQ | Recovery |
| HPTLC | Tinosporaside | - | - | 98.75% - 99.72%[2] |
| HPTLC | Cordifolioside A | 107.05 ng/band | 324.38 ng/band | 98.96% - 101.43%[4][5] |
| HPTLC | 20-β-hydroxyecdysone | 40.90 ng/band | 123.94 ng/band | 98.15% - 101.56%[4][5] |
| HPTLC | Columbin | 53.86 ng/band | 163.21 ng/band | 98.06% - 98.80%[4][5] |
Q4: Can I use HPLC with UV detection for the quantification of this compound?
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV-DAD at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Note: A typical retention time for this compound under similar conditions has been reported to be around 8.468 minutes.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Method
-
Stationary Phase: Pre-coated silica gel 60 F254 plates
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Drying: Air dry the plate after development.
Visualizations
Caption: General experimental workflow for the analytical detection of this compound.
Caption: Logical troubleshooting approach for analytical issues.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
Technical Support Center: Tinocordiside in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Tinocordiside in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a bioactive natural compound isolated from the plant Tinospora cordifolia. Its mechanism of action is multifaceted, involving the modulation of several key signaling pathways. In cancer research, it has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1] This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases.[1] In immunology, this compound can modulate immune responses by influencing cytokine production and signaling pathways such as JAK-STAT and NF-κB.[1] Furthermore, it has demonstrated potential in regulating glucose metabolism by activating PI3K/Akt and AMPK signaling pathways in skeletal muscle cells.[2][3]
Q2: In which cell lines has this compound shown cytotoxic or anti-proliferative effects?
This compound and extracts of Tinospora cordifolia containing it have demonstrated cytotoxic and anti-proliferative effects in a range of cancer cell lines, including:
-
HepG2 (Human Liver Cancer)[1]
-
HT-29 (Human Colon Cancer)[1]
-
SiHa (Human Cervical Cancer)[1]
-
IMR-32 (Human Neuroblastoma)[1]
-
HeLa (Human Cervical Cancer)[4]
-
PC3 (Human Prostate Cancer)[1]
-
MCF-7 (Human Breast Cancer)
-
Dalton's Lymphoma Ascites (DLA) cells[5]
It is important to note that the effective concentration and degree of cytotoxicity can vary significantly between cell lines.
Q3: What is the recommended solvent for dissolving this compound for cell culture experiments?
For in vitro studies, this compound is often dissolved in dimethyl sulfoxide (DMSO). It is crucial to use a final DMSO concentration that is non-toxic to the cells, typically ≤0.1% (v/v). Always include a vehicle control (media with the same concentration of DMSO) in your experiments to account for any potential effects of the solvent itself.
Q4: What are the known signaling pathways modulated by this compound?
This compound has been reported to modulate several critical signaling pathways:
-
Apoptosis Pathway: Induces mitochondrial-mediated apoptosis through caspase activation.[1]
-
JAK-STAT Pathway: Suppresses this pathway, which can inhibit the differentiation and proliferation of pro-inflammatory Th17 cells.[1][6]
-
NF-κB Pathway: Modulates NF-κB signaling, which plays a key role in inflammation and cell survival.[1][7]
-
PI3K/Akt Pathway: Activates this pathway, which is involved in cell survival, proliferation, and glucose metabolism.[2][7]
-
AMPK Pathway: Activates AMPK, a key sensor of cellular energy status that is involved in glucose uptake.[2][3]
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
Problem 1: No Observable Effect or Low Efficacy of this compound
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Incorrect Dosage | The effective concentration of this compound is cell-line dependent. Perform a dose-response experiment (e.g., from 1 to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint. |
| Compound Instability | This compound may degrade over time, especially if not stored properly. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture media for each experiment. |
| Solubility Issues | This compound may precipitate in the culture medium, reducing its effective concentration. Visually inspect the medium for any signs of precipitation after adding the compound. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it is not toxic to your cells. |
| Cellular Resistance | The target cells may have intrinsic or acquired resistance to this compound. Verify the expression and activity of the target signaling pathways in your cell line. Consider using a different cell line that is known to be sensitive to this compound. |
| Sub-optimal Incubation Time | The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing the desired effect. |
Problem 2: Unexpected or Excessive Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| High Compound Concentration | The concentration of this compound may be too high for your specific cell line, leading to non-specific toxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value and select a concentration range appropriate for your experiment. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is below the toxic threshold for your cells (typically ≤0.1% for DMSO). Always include a vehicle control. |
| Contamination | Microbial contamination can cause cell death. Regularly check your cell cultures for signs of contamination (e.g., turbidity, color change in the medium, presence of motile particles under the microscope). |
| Cell Health | Unhealthy cells are more susceptible to chemical-induced stress. Ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. |
Problem 3: Inconsistent Results Between Experiments
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Variability in Cell Culture Conditions | Inconsistent cell passage number, confluency, or seeding density can lead to variable responses. Standardize your cell culture protocol, using cells within a defined passage number range and seeding a consistent number of cells for each experiment.[8] |
| Inconsistent Compound Preparation | Variations in the preparation of this compound stock and working solutions can lead to inconsistent dosing. Prepare a large batch of stock solution, aliquot it, and store it properly. Use calibrated pipettes for accurate dilutions. |
| Batch-to-Batch Variation of Reagents | Different lots of serum, media, or other reagents can affect cell behavior and response to treatment. Use the same batch of critical reagents for a set of related experiments whenever possible.[8] |
| Experimental Procedure Variations | Minor differences in incubation times, washing steps, or reagent addition can introduce variability. Follow a detailed, standardized protocol for all experiments. |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound and Tinospora cordifolia Extracts in Various Cancer Cell Lines
| Cell Line | Compound/Extract | Assay | IC50 Value | Reference |
| Dalton's Lymphoma Ascites (DLA) | Aqueous Extract of T. cordifolia | MTT | 72.05 µg/mL | [5] |
| H1299 (Human Lung Carcinoma) | Tinocrisposide | MTT | 70.9 µg/mL | |
| MCF-7 (Human Breast Cancer) | Tinocrisposide | MTT | >100 µg/mL | |
| L929 (Murine Fibroblast) | Crude Extract of T. cordifolia | MTT | 1162.24 - 2290.00 µg/ml | [9] |
| HEK293 (Human Embryonic Kidney) | Crude Extract of T. cordifolia | MTT | 1376.67 - 2585.06 µg/ml | [9] |
Note: The reported IC50 values can vary based on the specific experimental conditions, including the purity of the compound, the duration of exposure, and the specific assay used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for determining the cytotoxic effects of this compound on adherent cancer cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Target cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Proteins
This protocol provides a general workflow for assessing the effect of this compound on the expression or phosphorylation of target proteins in a signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-cleaved-caspase-3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. jvas.in [jvas.in]
- 6. Deciphering the mechanism of Tinospora cordifolia extract on Th17 cells through in-depth transcriptomic profiling and in silico analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. openaccesspub.org [openaccesspub.org]
Technical Support Center: Enhancing Tinocordiside Solubility for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to methods for enhancing the aqueous solubility of Tinocordiside for in vivo applications. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed strategies to improve the formulation of this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the solubility of this compound important for in vivo studies?
A1: this compound, a terpenoid glycoside, is a key bioactive compound found in Tinospora cordifolia. Like many natural products, it is presumed to have poor aqueous solubility. For in vivo studies, particularly via oral or parenteral routes, poor solubility can lead to low absorption, insufficient bioavailability, and consequently, inaccurate or inconclusive results regarding its efficacy and safety. Enhancing solubility is crucial to ensure that a sufficient concentration of this compound reaches the systemic circulation to exert its pharmacological effects.
Q2: What are the primary strategies for improving the solubility of this compound?
A2: The main approaches to enhance the solubility of poorly soluble compounds like this compound can be categorized as follows:
-
Physicochemical Modifications: These methods alter the physical properties of the compound to improve its dissolution rate. A key example is the reduction of particle size to the nanoscale (nanoparticle formation).
-
Use of Excipients: This involves formulating this compound with other substances (excipients) that increase its apparent solubility. Common techniques include:
-
Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin structure to form an inclusion complex.
-
Solid Dispersions: Dispersing this compound in a solid matrix of a hydrophilic carrier.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
Lipid-Based Formulations: Incorporating this compound into lipid-based systems like emulsions, nanoemulsions, or solid lipid nanoparticles.
-
Q3: Is there a specific method that has been successfully used for this compound or its source extract?
A3: Yes, a study has demonstrated the successful preparation of a nanoparticle formulation of a Tinospora cordifolia extract, which naturally contains this compound. This method was employed to improve the dispersion of the plant's bioactive compounds in water, thereby increasing their bioavailability.[1][2] The nanoparticles, composed of polyphenols, alkaloids, and glycosides from the extract, had an average size of 182.9 ± 3.8 nm.[1][2]
Q4: How do I choose the most suitable solubility enhancement technique for my experiment?
A4: The choice of method depends on several factors, including the physicochemical properties of this compound, the desired route of administration, the required dose, and potential toxicity of the excipients. A systematic approach, as outlined in the workflow diagram below, is recommended. It often starts with simpler methods like co-solvents and progresses to more complex formulations like nanoparticles if needed.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of a co-solvent formulation in aqueous media. | The concentration of the co-solvent is too high, leading to a sharp decrease in solubility upon dilution. | 1. Reduce the concentration of the co-solvent to the minimum required to dissolve this compound. 2. Use a combination of co-solvents at lower individual concentrations. 3. Consider alternative methods like cyclodextrin complexation or nanoparticle formation, which can provide better stability upon dilution. |
| Low drug loading in a solid dispersion formulation. | Poor miscibility between this compound and the chosen polymer carrier. | 1. Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with better miscibility. 2. Optimize the drug-to-polymer ratio. 3. Employ a different preparation method for the solid dispersion (e.g., switch from solvent evaporation to hot-melt extrusion). |
| Instability of the formulation during storage (e.g., crystal growth). | The amorphous form of this compound in the formulation is reverting to a more stable, less soluble crystalline form. | 1. Incorporate a stabilizing agent into the formulation. 2. Store the formulation under controlled conditions (low temperature and humidity). 3. Re-evaluate the choice of carrier or formulation technique to ensure long-term stability of the amorphous state. |
| Observed toxicity or adverse effects in in vivo models. | The excipients used in the formulation (e.g., high concentrations of certain co-solvents or surfactants) may be causing toxicity. | 1. Review the safety data of all excipients used. 2. Reduce the concentration of the problematic excipient. 3. Select alternative excipients that are generally recognized as safe (GRAS) for the intended route of administration. |
Quantitative Data on Solubility Enhancement
Table 1: Solubility Enhancement of Terpenoid Glycosides using Cyclodextrins
| Compound | Cyclodextrin Type | Method | Solubility Enhancement |
| Rebaudioside A | γ-Cyclodextrin | Complexation | Linear increase in solubility with increasing γ-CD concentration.[3] |
| Rebaudioside C & D | γ-Cyclodextrin | Complexation | Linear increase in solubility with increasing γ-CD concentration.[3] |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | Complexation | 9-fold increase in water solubility. |
| Ginsenosides Rg5 & Rk1 | γ-Cyclodextrin | Inclusion Complex | 2.2 - 2.3-fold higher dissolution rate compared to the free form.[4] |
Table 2: Solubility Enhancement of Terpenoid Glycosides using Solid Dispersion
| Compound | Carrier | Method | Solubility Enhancement |
| Ginsenoside CK | Soluplus® | Self-nanomicellizing solid dispersion | 130-fold increase in solubility compared to free Ginsenoside CK.[5] |
| Rebaudioside D | Erythritol | Solid-phase complex | 5- to 6-fold increase in aqueous solubility.[6] |
Experimental Protocols
Method 1: Nanoparticle Formulation of Tinospora cordifolia Extract
This protocol is adapted from a study that successfully created a nanoparticle formulation of a Tinospora cordifolia extract containing this compound.[1][2]
Materials:
-
Dried stems of Tinospora cordifolia
-
Ethanol
-
Ultrapurified water
-
Industrial blender
-
Filtration apparatus
-
Oven
-
Probe sonicator
Procedure:
-
Extraction:
-
Pulverize the dried Tinospora cordifolia stems using an industrial blender.
-
Mix the pulverized material with ethanol and filter the solution.
-
Place the alcoholic solution in an oven at 45°C for 16 hours to obtain a dry extract.
-
-
Nanoparticle Formation:
-
Prepare an aqueous suspension of the dry extract in ultrapurified water (e.g., 13.2 mg/mL).
-
Sonicate the suspension using a probe sonicator. A typical condition is 4 W at 40% amplitude for 5 minutes.
-
The resulting nanoparticulate solution can then be sterile-filtered and diluted to the desired concentration for in vivo studies.
-
Method 2: Cyclodextrin Inclusion Complexation (General Protocol for Terpenoid Glycosides)
This is a general protocol for preparing inclusion complexes, which has been shown to be effective for various glycosides.[3]
Materials:
-
This compound
-
A suitable cyclodextrin (e.g., γ-cyclodextrin, HP-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve the chosen cyclodextrin in deionized water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution and then lyophilize it using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
The powder can be reconstituted in an aqueous vehicle for in vivo administration.
Method 3: Solid Dispersion via Solvent Evaporation (General Protocol)
This is a common method for preparing solid dispersions to enhance the solubility of poorly soluble compounds.
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., PVP K30, Soluplus®, Poloxamer 188)
-
A suitable solvent (e.g., ethanol, methanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve both this compound and the chosen polymer carrier in a suitable solvent. Ensure complete dissolution.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
The obtained solid dispersion can be pulverized and sieved to obtain a fine powder.
-
This powder can then be suspended in an appropriate vehicle for administration.
Visualizations
Logical Workflow for Solubility Enhancement
Caption: A decision workflow for selecting a suitable solubility enhancement technique for this compound.
Signaling Pathway: Potential Impact of Excipients
It is important to consider that the excipients used to enhance solubility can sometimes have their own biological effects or interact with biological pathways. For instance, some surfactants can influence cell membrane permeability. The diagram below illustrates a hypothetical scenario where an excipient could modulate a signaling pathway.
Caption: Potential influence of a formulation excipient on a cellular signaling pathway.
References
- 1. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 2. tandfonline.com [tandfonline.com]
- 3. Solubility Enhancement of Steviol Glycosides and Characterization of Their Inclusion Complexes with Gamma-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Ginsenoside CK-loaded self-nanomicellizing solid dispersion with enhanced solubility and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Tinocordiside from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of Tinocordiside isolated from natural sources, primarily Tinospora cordifolia.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction, purification, and analysis of this compound, helping users to identify potential causes and implement corrective actions to ensure consistency and reproducibility in their experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Biological Activity | Variability in this compound Content: The concentration of this compound can vary significantly between different batches of plant material due to genetic and environmental factors.[1] Presence of Interfering Compounds: Co-extraction of other compounds with agonistic or antagonistic effects can modulate the observed biological activity. Degradation of this compound: this compound is thermolabile and can degrade during extraction or storage, leading to reduced activity.[1] | Standardize Starting Material: Whenever possible, source plant material from a single, reputable supplier. If feasible, perform initial qualification of new batches by quantifying this compound content using a validated analytical method (e.g., HPLC, HPTLC).[2][3] Optimize Purification Protocol: Refine the chromatographic separation to improve the resolution and purity of the isolated this compound. Monitor fractions using TLC or HPLC to ensure the collection of the pure compound.[1] Control Temperature and Storage Conditions: Use extraction methods that avoid excessive heat, such as cold maceration.[1] Store purified this compound and extracts at low temperatures (e.g., -20°C) in airtight, light-resistant containers. |
| Low Yield of this compound | Suboptimal Extraction Solvent: The choice of solvent significantly impacts the extraction efficiency of this compound.[1] Inefficient Extraction Method: The duration and technique of extraction may not be sufficient to extract the compound fully.[1] Poor Quality of Plant Material: The age, part of the plant used (stem is preferred), and harvesting time can affect the concentration of this compound. | Solvent Optimization: A hydro-ethanolic solvent system (e.g., 70:30 ethanol-water) has been shown to be effective for this compound extraction.[1] Method Selection: While Soxhlet extraction can be efficient, the heat may degrade this compound.[1] Consider alternative methods like microwave-assisted extraction, which can improve yield and reduce extraction time.[4] Material Qualification: Ensure the use of high-quality, dried stem powder of Tinospora cordifolia. |
| Poor Purity of Isolated this compound | Inadequate Chromatographic Separation: The stationary phase, mobile phase, or gradient elution profile may not be optimal for separating this compound from closely related compounds. Co-elution with Other Glycosides: The crude extract contains numerous other glycosides and compounds that may have similar polarities to this compound. | Chromatography Optimization: For column chromatography, a common solvent system is a gradient of chloroform and methanol.[1] For HPLC, a C18 column with a mobile phase containing 0.1% formic acid can be used.[1] Fraction Monitoring: Use TLC to monitor the fractions collected during column chromatography. The typical Rf value for this compound is between 0.42 and 0.48 in a chloroform-methanol-water (70:25:5) system.[1] |
| Variability in Analytical Quantification | Lack of a Standardized Reference: Inaccurate quantification can occur without a certified reference standard for this compound. Matrix Effects in HPLC/HPTLC: Other compounds in the extract can interfere with the detection and quantification of this compound. Inconsistent Sample Preparation: Variations in sample preparation can lead to discrepancies in the final concentration determination. | Use of Reference Standards: Obtain a certified reference standard of this compound for accurate calibration and quantification. Method Validation: Validate the analytical method for specificity, linearity, accuracy, and precision to ensure reliable quantification.[2][3] Standardized Operating Procedures (SOPs): Develop and adhere to detailed SOPs for sample preparation, including precise weighing, dissolution, and dilution steps. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability of this compound?
A1: The primary sources of variability are the genetic makeup of the Tinospora cordifolia plant and the environmental conditions in which it is grown.[1] Factors such as climate, harvest time, and storage conditions of the plant material can significantly influence the chemical composition and biological activity of the resulting extract.[5]
Q2: What is the recommended method for extracting this compound?
A2: A hydro-ethanolic solvent system, particularly a 70:30 ethanol-water (v/v) mixture, is highly effective for extracting this compound, with reported yields of 1.2–1.8% (w/w).[1] While methods like Soxhlet extraction are efficient, they involve heat which can degrade the thermolabile this compound.[1] Cold maceration is a gentler alternative.
Q3: How can I purify this compound from the crude extract?
A3: Column chromatography is a common method for purifying this compound. A typical approach involves using a silica gel column with a gradient elution system of chloroform and methanol, gradually increasing the proportion of methanol.[1] Fractions should be monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound. For higher purity, High-Performance Liquid Chromatography (HPLC) or Preparative HPLC can be employed.[1]
Q4: What are the best analytical techniques for quantifying this compound?
Q5: What are the optimal storage conditions for this compound and its extracts?
A5: this compound is a thermolabile compound, meaning it is sensitive to heat.[1] To prevent degradation, it is crucial to store both the purified compound and extracts in a cool, dark, and dry place. For long-term storage, temperatures of -20°C are recommended. Samples should be stored in airtight, light-resistant containers to prevent degradation from light and oxidation.
Q6: What is the known mechanism of action for this compound's antidiabetic effects?
A6: this compound has been shown to stimulate glucose uptake in skeletal muscle cells through the activation of both PI3K- and AMPK-dependent signaling pathways.[6] It increases the translocation of GLUT4 to the plasma membrane, a key step in glucose transport into cells.[6]
Experimental Protocols
Protocol for Extraction of this compound
Objective: To extract this compound from the dried stems of Tinospora cordifolia.
Materials:
-
Dried and powdered stems of Tinospora cordifolia
-
70% Ethanol (v/v) in deionized water
-
Erlenmeyer flask
-
Orbital shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
Methodology:
-
Weigh 100 g of the dried, powdered stem material and place it into a 1 L Erlenmeyer flask.
-
Add 500 mL of 70% ethanol to the flask.
-
Seal the flask and place it on an orbital shaker at room temperature.
-
Macerate the plant material for 48 hours with continuous agitation.
-
After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Store the crude extract at -20°C until further purification.
Protocol for Purification of this compound by Column Chromatography
Objective: To isolate this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvents: Chloroform and Methanol (HPLC grade)
-
Test tubes for fraction collection
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
Methodology:
-
Prepare a slurry of silica gel in chloroform and pack it into the glass column.
-
Dissolve a known amount of the crude extract in a minimal volume of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.
-
Carefully load the dried extract-silica gel mixture onto the top of the prepared column.
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol in chloroform (e.g., 9:1, 8:2, 7:3 v/v).
-
Collect fractions of approximately 10-20 mL in separate test tubes.
-
Monitor the collected fractions using TLC with a mobile phase of chloroform:methanol:water (70:25:5).
-
Spot the fractions on a TLC plate, develop the plate in the chamber, and visualize the spots under a UV lamp. This compound typically has an Rf value between 0.42 and 0.48 in this system.[1]
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.
Protocol for Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in an extract.
Materials:
-
This compound extract or purified sample
-
This compound reference standard
-
HPLC system with a UV-Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: 0.1% Formic acid in water (A) and Acetonitrile (B)
-
Syringe filters (0.45 µm)
Methodology:
-
Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Preparation of Sample Solution: Accurately weigh the extract or purified sample, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient elution can be optimized. A starting point could be 80% A and 20% B, with a linear gradient to increase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: Scan for the optimal wavelength; a starting point is 220 nm.
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the amount of this compound in the sample using the calibration curve. The reported retention time for this compound under specific conditions with a 0.1% formic acid mobile phase is 8.468 minutes.[1]
Visualizations
Caption: Workflow for this compound Isolation and Standardization.
Caption: this compound Signaling Pathway for Glucose Uptake.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 6. Tinosporaside from Tinospora cordifolia Encourages Skeletal Muscle Glucose Transport through Both PI-3-Kinase- and AMPK-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize degradation of Tinocordiside during storage
This guide provides researchers, scientists, and drug development professionals with strategies to minimize the degradation of Tinocordiside during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound?
This compound, a glycoside, is susceptible to degradation through several mechanisms. The primary factors include exposure to high temperatures, inappropriate pH levels (especially acidic conditions), light, and oxygen. Hydrolysis of the glycosidic bond is a common degradation pathway, leading to the loss of biological activity.
Q2: What are the ideal storage conditions for this compound powder?
To ensure long-term stability, solid this compound should be stored in a cool, dark, and dry environment. It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and refrigerated.
Q3: My this compound is in solution. How should I store it?
For this compound in solution, storage at -20°C or -80°C is recommended. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents to minimize hydrolysis. If aqueous buffers are necessary, they should be sterile and have a pH close to neutral (pH 6.5-7.5). Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q4: How can I detect and quantify this compound degradation?
High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for monitoring the stability of this compound. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation of the compound due to improper storage. | Verify storage conditions (temperature, light exposure). Analyze the sample using HPLC to check for degradation products. |
| Appearance of unknown peaks in my HPLC chromatogram. | This compound has degraded into smaller molecules. | Compare the chromatogram with a reference standard. If degradation is confirmed, review and optimize storage and handling procedures. |
| Color change or clumping of this compound powder. | Exposure to moisture and/or light. | Store in a desiccator in a dark, cool place. Use an inert gas overlay to prevent oxidation. |
Experimental Protocols
Protocol: Stability Testing of this compound using HPLC
This protocol outlines a method to assess the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.
-
-
Stress Conditions:
-
Temperature: Aliquot the stock solution into separate vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Adjust the pH of the stock solution to acidic (e.g., pH 3), neutral (pH 7), and basic (e.g., pH 9) conditions using appropriate buffers.
-
Light: Expose an aliquot of the stock solution to direct UV light.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each vial.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Monitor the elution at the λmax of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visual Guides
Caption: Workflow for this compound storage and stability monitoring.
Caption: Factors leading to the degradation of this compound.
Tinocordiside Technical Support Center: Protocols for Consistent Experimental Results
Welcome to the Tinocordiside Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for achieving consistent and reliable results in experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary known mechanisms of action?
This compound is a clerodane-type diterpenoid glycoside isolated from Tinospora cordifolia. It is recognized for a variety of biological activities, including anti-inflammatory, anti-cancer, immunomodulatory, and neuroprotective effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways.
2. In which cellular signaling pathways has this compound been shown to be active?
This compound has been demonstrated to modulate the following signaling pathways:
-
JAK-STAT Pathway: this compound can suppress the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune responses.[1]
-
NF-κB Pathway: It has been shown to inhibit the activation of NF-κB, a critical regulator of inflammatory gene expression.
-
PI3K/Akt Pathway: this compound can influence the PI3K/Akt signaling cascade, which is crucial for cell survival, proliferation, and apoptosis.
-
AMPK Pathway: this compound is known to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that regulates metabolism.
3. What are the common challenges when working with this compound in in vitro assays?
The most common challenges include:
-
Solubility: this compound has poor aqueous solubility, which can lead to precipitation in cell culture media and inaccurate dosing.
-
Stability: As a natural product, its stability in solution, particularly at 37°C in cell culture incubators, can be a concern, potentially leading to a decrease in activity over time.
-
Variability in Purity and Potency: The purity and potency of this compound can vary between suppliers and even between batches from the same supplier. It is crucial to use a well-characterized compound.
4. How should I prepare and store this compound stock solutions?
-
Solvent: Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
| Low Purity of Compound | Verify the purity of your this compound batch using HPLC. If possible, obtain a certificate of analysis from the supplier. |
| Sub-optimal Concentration Range | Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal working concentration for your specific cell type and assay. |
| Cell Line Responsiveness | Ensure that the cell line you are using expresses the target pathways (e.g., JAK-STAT, PI3K/Akt). Some cell lines may be inherently resistant to the effects of this compound. |
Issue 2: Precipitation of this compound in Cell Culture Medium
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | Prepare a higher concentration stock solution in DMSO and use a smaller volume to make the final dilution in the medium. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to facilitate dissolution.[2] |
| High Final Concentration | If precipitation occurs at higher concentrations, consider using a lower, more soluble concentration. It may be necessary to accept a lower effective dose to maintain solubility. |
| Interaction with Media Components | Some components of serum or media supplements can interact with the compound, leading to precipitation. If possible, test the solubility in a serum-free medium first. |
Quantitative Data Summary
The following tables provide a summary of reported quantitative data for this compound in various experimental settings.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| KB | Human Oral Squamous Carcinoma | MTT Assay | Not specified | |
| CHOK-1 | Hamster Ovary | MTT Assay | Not specified | |
| HT-29 | Human Colon Cancer | MTT Assay | Not specified | |
| SiHa | Human Cervical Cancer | MTT Assay | Not specified | |
| MCF-7 | Human Breast Cancer | MTT Assay | > 40 (24h), ~20 (48h), ~10 (72h) (for Colchicine, a related compound) | [3] |
Note: Specific IC50 values for this compound are not consistently reported in the provided search results. The data for MCF-7 is for a related compound and should be used as a general reference.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Target cells (e.g., MCF-7, RAW 264.7)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Analysis of Protein Expression by Western Blot (PI3K/Akt and AMPK Pathways)
This protocol provides a general framework for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: 1:1000 for most phospho- and total protein antibodies.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
This compound
-
Target cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as required for your experiment.
-
Harvest cells, including any floating cells, and wash with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Key signaling pathways modulated by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Cell Cycle Analysis.
References
Validation & Comparative
Comparative analysis of Tinocordiside with other immunomodulatory compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tinocordiside, a bioactive compound isolated from Tinospora cordifolia, against a panel of established immunomodulatory agents. The objective is to furnish researchers and drug development professionals with a detailed overview of this compound's performance, supported by available experimental data, to facilitate informed decisions in the exploration of novel immunotherapeutics.
Executive Summary
This compound has demonstrated notable immunomodulatory properties, primarily characterized by the enhancement of phagocytic activity in macrophages and the modulation of key signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This positions it as a compelling candidate for further investigation. In this guide, we compare its activities with those of well-established immunomodulators: Levamisole, a synthetic immunostimulant; and Methotrexate, Cyclosporine A, and Azathioprine, which are widely used immunosuppressants. This comparative framework highlights the unique and shared mechanistic attributes of this compound, offering a foundation for its potential therapeutic applications.
Comparative Data on Immunomodulatory Effects
The following tables summarize the quantitative data available for this compound and the selected comparator compounds across key immunomodulatory assays. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: Effect on Phagocytosis
| Compound | Cell Type | Assay Method | Effective Concentration | Observed Effect | Citation(s) |
| This compound | Human Neutrophils | Phagocytosis of Candida albicans | 0.1 - 2.5 µg/mL | Significant enhancement of phagocytic activity. | [1] |
| Levamisole | Human Macrophages | Phagocytosis of Polystyrene beads | Not specified | Direct stimulation of phagocytosis. | [2] |
Table 2: Effect on Cytokine Production
| Compound | Cytokine | Cell Type | Effective Concentration | Observed Effect | Citation(s) |
| This compound | IL-6, TNF-α | Not specified | Not specified | Downregulation of pro-inflammatory mediators. | |
| Levamisole | IL-12 p40, IL-10 | Human Monocyte-derived Dendritic Cells | Not specified | Increased production. | [3] |
| IFN-γ | Human T-cells | Not specified | Induced secretion. | [3] | |
| Methotrexate | IL-2, IFN-γ | Human T-cells | Not specified | Local reduction in production. | [4] |
| Cyclosporine A | IL-2 | Human T-cell clones | 100 ng/mL | Complete inhibition of PHA- or OKT3-induced production. | [5] |
| IL-2 | Human Peripheral Blood Mononuclear Cells | IC50: ~300-400 µg/L | Inhibition of PHA-stimulated production. | ||
| Azathioprine | Not specified | Not specified | Not specified | Not specified |
Table 3: Effect on Lymphocyte Proliferation
| Compound | Cell Type | Assay Method | IC50/Effective Concentration | Observed Effect | Citation(s) |
| This compound | Not specified | Not specified | Not specified | Not specified | |
| Levamisole | Human Lymphocytes | Not specified | Lower concentrations | Enhanced proliferative response. | [2] |
| Methotrexate | Human cancer cell lines (HTC-116, A-549) | MTT Assay | 0.15 - 2.3 mM (cell line and time-dependent) | Inhibition of cell proliferation. | [6][7] |
| Saos-2 cells | MTT Assay | ~10⁻⁸ M | Decreased cell proliferation. | [8] | |
| Cyclosporine A | Peripheral blood T-lymphocytes | ³H-thymidine uptake | Dose-dependent | Suppression of PHA-induced proliferation. | [9] |
| Azathioprine | Human Peripheral Blood Mononuclear Cells | MTT Assay | ~230.4 nM | Suppression of mitogen-induced blastogenesis. | [10] |
Signaling Pathways and Mechanisms of Action
The immunomodulatory effects of these compounds are mediated through distinct signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the known mechanisms of action.
This compound: Modulation of the JAK-STAT Pathway
This compound is reported to influence the JAK-STAT signaling pathway, a critical regulator of immune responses. While the precise molecular interactions are still under investigation, its modulatory effect on this pathway likely contributes to its impact on cytokine production.
Levamisole: A Multifaceted Immunostimulant
Levamisole exerts its immunostimulatory effects through multiple pathways, including the activation of Toll-like receptor 2 (TLR2) and subsequent downstream signaling involving NF-κB, ERK1/2, and JNK.[3]
Methotrexate: Inhibition of Dihydrofolate Reductase
Methotrexate's primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby suppressing the proliferation of rapidly dividing cells like lymphocytes.[11][12]
Cyclosporine A: Calcineurin-NFAT Pathway Inhibition
Cyclosporine A exerts its immunosuppressive effects by forming a complex with cyclophilin, which then inhibits calcineurin. This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for IL-2.[13][14][15][16]
References
- 1. Effect of Tinospora cordifolia (Guduchi) on the phagocytic and pinocytic activity of murine macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Comparative Bioactivity of Tinocordiside Across Diverse Cancer Cell Lines: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the bioactivity of Tinocordiside, a key bioactive compound isolated from Tinospora cordifolia, across various cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology.
Introduction to this compound
This compound is a furanoid diterpene glucoside that has demonstrated a range of anticancer activities.[1][2] As a constituent of Tinospora cordifolia, a plant with a long history in traditional medicine, this compound has attracted significant scientific interest for its potential as a chemotherapeutic agent. This guide synthesizes available data on its performance against different cancer cell types and provides context by comparing it with other compounds isolated from the same plant and with established chemotherapeutic drugs.
Data Summary: Bioactivity of this compound and Comparators
| Compound/Extract | Cancer Cell Line(s) | Observed Bioactivity | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| This compound | KB (Human Oral Squamous Carcinoma), CHOK-1 (Hamster Ovary) | Anticancer activity | Not Reported | Doxorubicin (in KB) | 0.03 - 0.18 |
| Cisplatin (in CHOK-1) | ~1.5-1.6x more sensitive in G1 phase | ||||
| Palmatine | KB, HT-29 (Human Colon Carcinoma) | Anticancer activity, G2/M phase arrest, apoptosis | Not Reported (in KB, HT-29) | Doxorubicin (in KB) | 0.03 - 0.18 |
| Yangambin | KB | Anticancer activity | Not Reported | Doxorubicin (in KB) | 0.03 - 0.18 |
| T. cordifolia Extract | OECM-1 (Oral Squamous Cell Carcinoma) | Cytotoxic potential | 148.18 µg/ml | - | - |
| T. cordifolia Extract | Dalton's Lymphoma Ascites (DLA) | Cytotoxic activity | 14.3 µg/mL | - | - |
| T. cordifolia Extract | Ehrlich Ascites Carcinoma (EAC) | Cytotoxic activity | 58.6 µg/mL | - | - |
Note: The absence of specific IC50 values for purified this compound highlights a critical gap in the current research landscape and underscores the need for further quantitative studies on this promising compound.
Signaling Pathways and Mechanisms of Action
This compound and other bioactive compounds from Tinospora cordifolia exert their anticancer effects through the modulation of several key signaling pathways. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction Pathway
This compound has been reported to induce apoptosis in cancer cells. This process is often mediated by the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.
Caption: this compound-induced apoptosis pathway.
Cell Cycle Arrest
Extracts of Tinospora cordifolia containing this compound have been shown to induce cell cycle arrest, primarily at the G0/G1 and G2/M phases. This prevents cancer cells from proliferating and dividing.
Caption: this compound's effect on cell cycle progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of standard protocols for key bioactivity assays.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose cells to a range of concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol Summary:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound, a bioactive compound from Tinospora cordifolia, demonstrates significant anticancer potential across various cancer cell lines. Its mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, make it a compelling candidate for further investigation. However, the lack of publicly available, quantitative data, such as IC50 values for the purified compound, remains a significant hurdle. Future research should focus on elucidating the precise potency of this compound in a wider range of cancer cell lines and in direct comparison with standard chemotherapeutic agents to fully realize its therapeutic promise.
References
A Comparative Analysis of Tinocordiside and its Synthetic Analogs: A Frontier in Drug Discovery
Researchers, scientists, and drug development professionals are increasingly interested in the therapeutic potential of Tinocordiside, a naturally occurring sesquiterpene glycoside isolated from Tinospora cordifolia. This compound has demonstrated a wide range of biological activities, including immunomodulatory, anti-inflammatory, anti-diabetic, and potential anti-cancer and anti-viral effects. However, a significant gap exists in the current scientific literature regarding the synthesis and evaluation of its synthetic analogs. This guide provides a comprehensive overview of the known biological activities and mechanisms of action of this compound, while also highlighting the untapped potential and challenges associated with the development of its synthetic counterparts.
At present, a direct head-to-head comparison of this compound with its synthetic analogs, supported by experimental data, is not feasible as there are no publicly available reports on the successful total synthesis or the generation and biological evaluation of such analogs. The complex stereochemistry of this compound, a rearranged cadinane sesquiterpene with multiple chiral centers, presents a formidable challenge for synthetic chemists.
This guide will therefore focus on the established biological profile of this compound, offering a foundation for future comparative studies once synthetic analogs become available.
Biological Activity Profile of this compound
This compound has been the subject of numerous preclinical studies, revealing its multifaceted pharmacological effects. The primary activities are summarized below.
| Biological Activity | Key Findings | References |
| Immunomodulatory | This compound has been shown to modulate the immune system by influencing cytokine production and activating key signaling pathways such as JAK-STAT and NF-κB. It can enhance the activity of dendritic cells and macrophages.[1] Additionally, extracts of Tinospora cordifolia containing this compound have demonstrated the ability to inhibit the differentiation and proliferation of pro-inflammatory Th17 cells.[1] | [1] |
| Anti-inflammatory | In vitro and in vivo studies have provided evidence for the anti-inflammatory effects of this compound.[1] | [1] |
| Anti-diabetic | This compound and other compounds from Tinospora cordifolia have shown potential in managing diabetes by modulating insulin signaling pathways. | |
| Anti-cancer | Extracts of Tinospora cordifolia containing this compound have exhibited cytotoxic and antiproliferative effects against various human cancer cell lines, including oral squamous carcinoma, colon cancer, and cervical cancer cells.[1] | [1] |
| Anti-viral | Preclinical research suggests that this compound may possess antiviral properties, with computational studies indicating a high binding affinity to the SARS-CoV-2 Main Protease (MPro).[1] | [1] |
Signaling Pathways Modulated by this compound
The biological effects of this compound are mediated through its interaction with several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of future synthetic analogs.
Experimental Protocols: A Framework for Future Analog Evaluation
While specific comparative experimental data is unavailable, this section outlines standard methodologies that would be essential for the head-to-head evaluation of this compound and its future synthetic analogs.
In Vitro Immunomodulatory Assay: Cytokine Production in Macrophages
Objective: To assess the effect of this compound and its analogs on the production of pro-inflammatory and anti-inflammatory cytokines by macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or a synthetic analog for a specified time.
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cytokine Measurement: Supernatants are collected, and the levels of cytokines such as TNF-α, IL-6, and IL-10 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The inhibitory or stimulatory effects of the compounds on cytokine production are calculated and compared.
In Vitro Anti-proliferative Assay: MTT Assay
Objective: To determine the cytotoxic effects of this compound and its analogs on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, SiHa) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a synthetic analog for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration that inhibits 50% of cell growth (IC50) is calculated for each compound.
The Path Forward: Synthesis and Structure-Activity Relationship Studies
The development of synthetic analogs of this compound is a critical next step to unlock its full therapeutic potential. Total synthesis would not only provide a sustainable source of the compound but also open avenues for creating a library of analogs.
Key objectives for future research include:
-
Total Synthesis: Developing a robust and scalable synthetic route to this compound.
-
Analog Design and Synthesis: Creating derivatives by modifying key functional groups to explore structure-activity relationships (SAR). For instance, alterations to the glycosidic moiety or the sesquiterpene core could significantly impact biological activity.
-
Head-to-Head Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to compare the efficacy and safety of the synthetic analogs against the natural product.
The exploration of this compound and its potential synthetic analogs represents a promising frontier in natural product-based drug discovery. While the synthesis remains a significant hurdle, the compelling biological profile of the parent compound provides a strong rationale for continued research in this area. The methodologies outlined in this guide offer a framework for the rigorous evaluation of these future compounds, which may lead to the development of novel therapeutics for a range of diseases.
References
Tinocordiside and Conventional Chemotherapy: A Guide to Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with conventional chemotherapy. Tinocordiside, a bioactive glycoside derived from the medicinal plant Tinospora cordifolia, has emerged as a compound of interest due to its notable anticancer properties.[1][2][3] This guide provides a comparative analysis of the potential synergistic effects of this compound and its source plant, Tinospora cordifolia, with conventional chemotherapy drugs, supported by available experimental data and detailed methodologies.
While direct experimental data on the synergistic effects of isolated this compound with chemotherapy is limited, studies on Tinospora cordifolia extracts provide compelling evidence for such potential. Computational studies have identified this compound as a highly bioactive component of Tinospora cordifolia with a strong affinity for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4][5]
Comparative Analysis of Anticancer Activity
The following tables summarize the cytotoxic activity of Tinospora cordifolia extracts, both alone and in combination, against various cancer cell lines. This data, derived from in vitro studies, highlights the potential for synergistic interactions.
Table 1: Cytotoxicity of Tinospora cordifolia Methanolic Extract
| Cell Line | Cancer Type | IC50 Value (µg/mL) |
| Dalton's lymphoma ascites (DLA) | Lymphoma | 14.3[5] |
| Ehrlich Ascites Carcinoma (EAC) | Carcinoma | 58.6[5] |
| MDA-MB-231 | Human Breast Cancer | 50 ± 2.01[3] |
Table 2: Synergistic Cytotoxicity of Tinospora cordifolia (TC) and Zingiber officinale (ZO) Extracts
| Treatment | Cancer Cell Line | IC50 Value |
| Tinospora cordifolia (TC) alone | MCF-7 (Human Breast Cancer) | 509 µg/mL[6][7] |
| Zingiber officinale (ZO) alone | MCF-7 (Human Breast Cancer) | 1 mg/mL[6][7] |
| TC + ZO Combination | MCF-7 (Human Breast Cancer) | 2 µg/mL [6][7] |
The dramatic reduction in the IC50 value when Tinospora cordifolia extract is combined with Zingiber officinale extract strongly suggests a synergistic interaction, providing a powerful rationale for investigating the role of individual bioactive components like this compound in such combinations.[6][7]
Signaling Pathways and Mechanisms of Action
Tinospora cordifolia and its constituents exert their anticancer effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for designing effective combination therapies. The primary pathways include the inhibition of NF-κB and the induction of apoptosis.
Caption: Modulation of NF-κB and Apoptotic Pathways by Tinospora cordifolia.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the synergistic anticancer effects of plant extracts.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of compounds on cancer cells and to calculate the IC50 value.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, chemotherapy drug, and their combination) and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.
Caption: A generalized workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment.
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Future Directions
The significant synergistic effects observed with Tinospora cordifolia extracts strongly support the need for further research into its bioactive constituents, particularly this compound. Future studies should focus on:
-
Evaluating the synergistic effects of isolated this compound with a range of conventional chemotherapy drugs on various cancer cell lines.
-
Conducting in vivo studies using animal models to validate the in vitro findings and assess the therapeutic efficacy and potential for toxicity reduction.
-
Elucidating the precise molecular mechanisms underlying the synergistic interactions of this compound.
References
- 1. Validation of ethnomedicinal potential of Tinospora cordifolia for anticancer and immunomodulatory activities and quantification of bioactive molecules by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tinospora cordifolia as a protective and immunomodulatory agent in combination with cisplatin against murine visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the anticancer potential of Tinospora cordifolia with computational insights into EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the combinatorial effect of Tinospora cordifolia and Zingiber officinale on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Immunomodulatory Effects of Tinospora cordifolia and Tinospora sinensis Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunomodulatory properties of two closely related medicinal plants, Tinospora cordifolia and Tinospora sinensis. Both species, belonging to the Menispermaceae family, have a long history of use in traditional medicine for enhancing immunity. This document synthesizes experimental data to objectively evaluate their performance, offering detailed methodologies for key immunological assays and visualizing complex biological pathways to aid in research and development.
Quantitative Data Summary
The following tables summarize the key findings from comparative studies on the immunomodulatory effects of Tinospora cordifolia and Tinospora sinensis extracts.
Table 1: Effect of Tinospora Extracts on Cyclophosphamide-Induced Immunosuppression
| Parameter | Control (Cyclophosphamide only) | Tinospora cordifolia (Aqueous Extract) | Tinospora cordifolia (Ethanolic Extract) | Tinospora sinensis (Aqueous Extract) | Tinospora sinensis (Ethanolic Extract) |
| Total Leukocyte Count (cells/mm³) | Decreased | Increased | Significantly Increased | Significantly Increased | Increased |
| Hemoglobin (g/dL) | Decreased | No Significant Change | Significantly Increased | Significantly Increased | Significantly Increased |
*Data synthesized from Manjrekar et al., 2000. The study demonstrated that both aqueous and ethanolic extracts of T. cordifolia and T. sinensis could inhibit cyclophosphamide-induced immunosuppression. Notably, the water extract of T. sinensis was found to be more potent in this regard.[1][2]
Table 2: Comparative Assessment of Immunomodulatory Activity using Guduchi-Satwa
| Parameter | Control | Tinospora cordifolia (300 mg/kg) | Tinospora sinensis (300 mg/kg) | Tinospora cordifolia on Neem (300 mg/kg) |
| Neutrophil Adhesion (%) | Baseline | Increased | Increased | Significantly Increased |
| Hemagglutinating Antibody (HA) Titer | Baseline | Increased | Increased | Significantly Increased |
| Delayed-Type Hypersensitivity (DTH) (mm) | Baseline | Increased | Increased | Significantly Increased |
*Data synthesized from Narkhede et al., 2014. This study assessed the immunomodulatory activity of "Guduchi-Satwa," a traditional preparation. The results indicated that Tinospora cordifolia growing on Azadirachta indica (Neem) exhibited the highest immunomodulatory potential.[3][4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neutrophil Adhesion Test
This assay evaluates the effect of the extracts on the adhesive capacity of neutrophils, a critical step in the inflammatory response.
-
Animals: Albino Wistar rats.
-
Procedure:
-
Blood samples are collected from the animals.
-
Total and differential leukocyte counts are performed.
-
Blood is incubated with nylon fibers, which induce neutrophil adhesion.
-
The incubated blood is then analyzed for total and differential leukocyte counts again.
-
The percentage of neutrophil adhesion is calculated by comparing the neutrophil counts before and after incubation with nylon fibers.
-
-
Principle: An increased adhesion of neutrophils to the nylon fibers indicates a potential immunostimulatory effect of the test substance.
Carbon Clearance Test (Phagocytic Index)
This in vivo assay measures the phagocytic activity of the reticuloendothelial system, primarily macrophages.
-
Animals: Swiss albino mice.
-
Procedure:
-
Mice are treated with the plant extracts or a vehicle control for a specified period.
-
A colloidal carbon suspension (Indian ink) is injected intravenously via the tail vein.
-
Blood samples are collected from the retro-orbital plexus at specific time intervals (e.g., 3 and 15 minutes post-injection).
-
The blood is lysed in a sodium carbonate solution.
-
The optical density of the lysed blood is measured using a spectrophotometer at 675 nm.
-
-
Calculation: The phagocytic index (K) is calculated using the formula: K = (log OD1 - log OD2) / (t2 - t1), where OD1 and OD2 are the optical densities at times t1 and t2, respectively.
-
Principle: A faster clearance of carbon particles from the bloodstream, indicated by a higher phagocytic index, suggests enhanced phagocytic activity.
Hemagglutinating Antibody (HA) Titer Assay
This assay is used to quantify the level of antibodies produced in response to an antigen, in this case, sheep red blood cells (SRBCs).
-
Animals: Swiss albino mice.
-
Procedure:
-
Mice are immunized with a suspension of SRBCs.
-
The animals are treated with the plant extracts or a vehicle control.
-
After a specific period, blood is collected, and the serum is separated.
-
Two-fold serial dilutions of the serum are made in microtiter plates.
-
A fixed concentration of SRBCs is added to each well.
-
The plates are incubated and then examined for hemagglutination (clumping of SRBCs).
-
-
Endpoint: The HA titer is the highest dilution of serum that causes visible hemagglutination.
-
Principle: A higher HA titer indicates a more robust humoral immune response.[6]
Delayed-Type Hypersensitivity (DTH) Assay
This assay measures cell-mediated immune responses.
-
Animals: Swiss albino mice.
-
Procedure:
-
Mice are sensitized by an injection of SRBCs.
-
After a specific period (e.g., 7 days), the thickness of the hind footpad is measured.
-
The animals are then challenged with an injection of SRBCs into the same footpad.
-
The footpad thickness is measured again 24 hours after the challenge.
-
-
Measurement: The difference in footpad thickness before and after the challenge indicates the DTH response.
-
Principle: A greater increase in footpad thickness suggests a stronger cell-mediated immune response.[6]
Visualizing Molecular Pathways and Experimental Processes
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.
References
- 1. Comparative studies of the immunomodulatory activity of Tinospora cordifolia and Tinospora sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative immunomodulation potential of Tinospora cordifolia (Willd.) Miers ex Hook. F., Tinospora sinensis (Lour.) Merrill and Tinospora cordifolia growing on Azadirachta indica A. Juss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. rjpponline.org [rjpponline.org]
Comparative binding affinity of Tinocordiside with other natural compounds in silico
A deep dive into the computational assessment of Tinocordiside's binding capabilities against various protein targets reveals its potential as a multifaceted therapeutic agent. This guide provides a comparative analysis of its binding affinity alongside other natural compounds, supported by data from several in silico studies.
This compound, a glycosidic compound isolated from the medicinal plant Tinospora cordifolia, has garnered significant interest in pharmacological research.[1] Computational studies, primarily through molecular docking and molecular dynamics simulations, have explored its potential to interact with a range of protein targets implicated in various diseases, including diabetes, obesity, cancer, inflammation, and viral infections. This guide synthesizes the available in silico data to offer a comparative perspective on this compound's binding efficacy.
Comparative Binding Affinity of this compound and Other Natural Compounds
Molecular docking studies have quantified the binding affinity of this compound and other natural compounds to several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with lower values suggesting a more stable and potent binding. The following table summarizes these findings from various studies.
| Target Protein (PDB ID) | Compound | Source Organism | Binding Energy (kcal/mol) |
| Diabetes & Obesity Targets | |||
| Peroxisome proliferator-activated receptor-γ (PPAR-γ) (4CI5) | This compound | Tinospora cordifolia | -9.5[2] |
| Isocolumbin | Tinospora cordifolia | -10.1[2][3][4] | |
| β-sitosterol | Tinospora cordifolia | -10.1[2][3][4] | |
| Tembetarine | Tinospora cordifolia | -8.2[2] | |
| Pancreatic α-amylase (1B2Y) | Isocolumbin | Tinospora cordifolia | -9.6[2][3][4] |
| α-glucosidase (3TOP) | Isocolumbin | Tinospora cordifolia | -9.0[2][3][4] |
| Aldose reductase (3RX2) | β-sitosterol | Tinospora cordifolia | -10.8[2][3][4] |
| Cholesteryl ester transfer protein (CETP) (2OBD) | β-sitosterol | Tinospora cordifolia | -10.9[2][3][4] |
| Syringin | Tinospora cordifolia | -5.9[2] | |
| JNK1 (3ELJ) | Berberine | Tinospora cordifolia | -9.5[2][3][4] |
| Palmatine | Tinospora cordifolia | -8.9[2] | |
| Jatrorrhizine | Tinospora cordifolia | Not specified | |
| Suppressor of cytokine signaling 3 (Socs3) (2BBU) | Berberine | Tinospora cordifolia | -7.5[2][3][4] |
| Choline | Tinospora cordifolia | -3.6[2] | |
| Lamin A/C (3GEF) | This compound | Tinospora cordifolia | -6.9[2][3][4] |
| Cancer & Inflammation Targets | |||
| Epidermal Growth Factor Receptor (EGFR) (1M17) | This compound | Tinospora cordifolia | -6.72 (Glide score)[1] |
| Cyclooxygenase-2 (COX-2) (3LN1) | This compound | Tinospora cordifolia | -8.1[5][6] |
| Celecoxib | Synthetic | -8.1[5][6] | |
| Thrombosis Target | |||
| Tissue-type plasminogen activator (tPA) | This compound | Tinospora cordifolia | -8.0[7] |
| Syringin | Tinospora cordifolia | -6.5[7] | |
| SARS-CoV-2 Targets | |||
| Main Protease (MPro) (6LU7) | This compound | Tinospora cordifolia | -5.73[8] |
| Saponarin | Tinospora cordifolia | -8.75[8] | |
| Remdesivir | Synthetic | -8.65[8] | |
| Favipiravir | Synthetic | -5.76[8] | |
| ACE2-RBD complex | This compound | Tinospora cordifolia | Well-docked at the interface[9][10][11] |
Experimental Protocols: In Silico Methodologies
The data presented in this guide are derived from computational studies employing a range of in silico techniques to predict and analyze the binding of ligands to protein targets. The general workflow for these studies is outlined below.
1. Protein and Ligand Preparation: Three-dimensional structures of target proteins are retrieved from the Protein Data Bank (PDB).[2] These structures are typically prepared by removing water molecules and heteroatoms, and adding polar hydrogens.[2] Ligand structures, including this compound and other natural compounds, are obtained from databases like PubChem and prepared for docking.[2]
2. Molecular Docking: Molecular docking simulations are performed to predict the preferred orientation of the ligand when bound to the protein.[1] Software such as AutoDock and AutoDock Vina, often used within platforms like PyRx, are employed for this purpose.[2][5][6] The docking process generates various binding poses, and the one with the lowest binding energy is selected for further analysis.[2]
3. Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex, MD simulations are often conducted using software like GROMACS.[5][6] These simulations model the movement of atoms over time, providing insights into the flexibility and stability of the interactions.
4. Binding Interaction and ADMET Analysis: The interactions between the ligand and the protein's active site residues, such as hydrogen bonds, are visualized and analyzed using tools like Discovery Studio.[5][6] Additionally, the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds are predicted using web servers like SwissADME and ProTox-II to evaluate their drug-likeness and potential toxicity.[5][6]
This compound's Interaction with Key Signaling Pathways
The protein targets that this compound has been shown to interact with in silico are involved in several critical signaling pathways. Understanding these interactions provides a molecular basis for its potential therapeutic effects.
JAK-STAT Signaling Pathway: Transcriptomic and in silico studies suggest that extracts of Tinospora cordifolia, containing this compound, may exhibit immunomodulatory activity by inhibiting the differentiation and proliferation of pro-inflammatory Th17 cells, largely through the suppression of the JAK-STAT signaling pathway.[1]
Insulin Signaling Pathway: Tinospora cordifolia has been reported to be a modulator of the insulin signaling pathway.[2] this compound's interaction with targets like PPAR-γ suggests its potential role in regulating glucose metabolism and insulin sensitivity.
References
- 1. This compound|CAS 191613-38-4|For Research [benchchem.com]
- 2. In silico analysis of phytoconstituents from Tinospora cordifolia with targets related to diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In silico analysis of phytoconstituents from Tinospora cordifolia with targets related to diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publishing.emanresearch.org [publishing.emanresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. In silico ADMET, docking of Tinospora cordifolia compounds for thrombolytics. [wisdomlib.org]
- 8. Computational Identification of SARS-CoV-2 Inhibitor in Tinospora cordifolia, Cinnamomum zeylanicum and Myristica fragrans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. This compound from Tinospora cordifolia (Giloy) May Curb SARS-CoV-2 Contagion by Disrupting the Electrostatic Interactions between Host ACE2 and Viral S-Protein Receptor Binding Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating published findings on the anti-inflammatory effects of Tinocordiside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published findings on the anti-inflammatory effects of Tinocordiside, a key bioactive compound isolated from Tinospora cordifolia. While much of the existing research focuses on the whole plant extract, this document synthesizes the available experimental data on isolated this compound and contextualizes it with findings from the broader research on Tinospora cordifolia.
Quantitative Data on Anti-Inflammatory Effects
Direct experimental data on the anti-inflammatory effects of isolated this compound is limited. However, a study by Ghatpande et al. (2019) provides quantitative data on the inhibition of nitric oxide (NO) production, a key inflammatory mediator, by this compound (referred to as tinosporaside in the study) in RAW 264.7 macrophage cells.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration of this compound (µg/mL) | Inhibition of NO Production |
| 5 | Not significant |
| 10 | Not significant |
| 25 | Not significant |
| 50 | Significant reduction[1] |
| 100 | Significant reduction[1] |
Source: Adapted from Ghatpande et al., 2019.[1]
It is important to note that many studies investigate the anti-inflammatory properties of the entire Tinospora cordifolia extract, which contains a variety of bioactive compounds, including this compound. These studies show a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β.[2]
Experimental Protocols
This section details the methodology for the in vitro assessment of the anti-inflammatory activity of this compound, as described in the available literature.
In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This protocol is based on the methodology used to assess the effect of this compound on nitric oxide production in macrophage cells.[1]
Objective: To determine the inhibitory effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Cell Line:
-
RAW 264.7 murine macrophage cell line.
Reagents and Materials:
-
This compound (isolated and purified)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50, and 100 µg/mL). The cells are pre-treated with this compound for a specified period.
-
Stimulation: Following pre-treatment, inflammation is induced by adding LPS to the culture medium in each well (except for the negative control).
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of the supernatant and Griess reagent are mixed and incubated at room temperature.
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated by comparing the absorbance of the this compound-treated groups with the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
Based on in silico studies and research on Tinospora cordifolia extracts, this compound is suggested to exert its anti-inflammatory effects by modulating key signaling pathways.[3]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS (which produces NO). While direct experimental evidence for isolated this compound is emerging, studies on Tinospora cordifolia extract suggest an inhibitory effect on this pathway.
References
- 1. Tinospora cordifolia protects against inflammation associated anemia by modulating inflammatory cytokines and hepcidin expression in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tinospora cordifolia protects against inflammation associated anemia by modulating inflammatory cytokines and hepcidin expression in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|CAS 191613-38-4|For Research [benchchem.com]
A comparative study of the antioxidant potential of Tinocordiside and other phytochemicals
In the landscape of natural product research, the quest for potent antioxidants continues to be a focal point for drug discovery and development. Among the myriad of phytochemicals, Tinocordiside, a norditerpenoid glycoside from Tinospora cordifolia, has garnered significant attention for its therapeutic properties, including its antioxidant capabilities.[1][2] This guide provides a comparative study of the antioxidant potential of this compound against other well-established phytochemicals, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their evaluation.
Comparative Antioxidant Activity
The antioxidant efficacy of a compound is often evaluated through various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency. The table below summarizes the comparative antioxidant activities of this compound-containing extracts and other notable phytochemicals.
| Phytochemical/Extract | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Tinospora cordifolia Ethanolic Extract | DPPH | 500 | Ascorbic Acid | - |
| Tinospora cordifolia n-Butanol Fraction | DPPH | 14.81 ± 0.53 | Ascorbic Acid | - |
| Tinospora cordifolia Methanolic Extract | DPPH | - | - | - |
| Quercetin | DPPH | ~5 | - | - |
| Gallic Acid | DPPH | ~2 | - | - |
| Tinospora cordifolia n-Butanol Fraction | ABTS | 29.48 ± 2.23 | Ascorbic Acid | - |
| Tinospora cordifolia Methanolic Extract | ABTS | 126.93 | Ascorbic Acid | 9.36 |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3][5]
Protocol:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (e.g., this compound extract) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore.[3][6]
Protocol:
-
The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and incubating the mixture in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution is then diluted with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are added to the ABTS•+ solution.
-
The mixture is incubated for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.
-
The IC50 value is then determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[5][7]
Protocol:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test compound is mixed with the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation period (e.g., 30 minutes).
-
The antioxidant capacity is determined by comparing the absorbance change in the sample with a standard curve prepared using a known concentration of FeSO₄.
Signaling Pathways in Antioxidant Action
Phytochemicals often exert their antioxidant effects by modulating cellular signaling pathways. Two key pathways are the Nrf2-ARE and NF-κB pathways.[8][9]
-
Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes encoding for protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Many phytochemicals are known to activate this pathway, thereby enhancing the cell's endogenous antioxidant defenses.[8][9]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Chronic activation of NF-κB is associated with inflammation and oxidative stress. Some phytochemicals can inhibit the activation of NF-κB, leading to a reduction in the production of pro-inflammatory and pro-oxidant molecules.[10]
While direct studies on this compound's specific interactions with these pathways are emerging, the potent antioxidant activity of Tinospora cordifolia extracts suggests a likely modulation of these critical cellular defense mechanisms.[11]
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the concepts discussed, the following diagrams, created using Graphviz, illustrate a typical experimental workflow for assessing antioxidant potential and the Nrf2-ARE signaling pathway.
Caption: Experimental workflow for assessing antioxidant potential.
Caption: Nrf2-ARE antioxidant signaling pathway.
Conclusion
This compound, as a key bioactive constituent of Tinospora cordifolia, demonstrates considerable antioxidant potential. While direct comparative data with other isolated phytochemicals is still an area for further research, the evidence from extracts and fractions rich in this compound is compelling. The standardized experimental protocols provided herein offer a framework for consistent and reliable evaluation of its antioxidant efficacy. Furthermore, the likely involvement of this compound in modulating critical antioxidant signaling pathways, such as the Nrf2-ARE pathway, underscores its potential as a valuable lead compound in the development of novel antioxidant therapies. This guide serves as a foundational resource for researchers dedicated to exploring the therapeutic promise of this remarkable phytochemical.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfans.org [ijfans.org]
- 3. Assessment of free radical scavenging and anti-proliferative activities of Tinospora cordifolia Miers (Willd) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijarets.org [ijarets.org]
- 6. researchgate.net [researchgate.net]
- 7. jmp.ir [jmp.ir]
- 8. The Regulatory Effect of Phytochemicals on Chronic Diseases by Targeting Nrf2-ARE Signaling Pathway | MDPI [mdpi.com]
- 9. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant Phytochemicals for the Prevention and Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tinocordiside: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Tinocordiside, a glycoside compound isolated from the medicinal plant Tinospora cordifolia. Due to the limited availability of specific safety and disposal data for this compound, a cautious approach, adhering to general best practices for chemical waste management, is imperative.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling glycoside compounds.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.
Physicochemical and Toxicological Data
While comprehensive experimental data on this compound is limited, a summary of its known and predicted properties is provided below to inform a preliminary risk assessment.
| Property | Data / Prediction |
| Molecular Formula | C₂₁H₃₂O₇ |
| Molecular Weight | 396.5 g/mol [1] |
| Appearance | Solid (assumed) |
| Solubility | Predicted to have some water solubility. |
| Acute Toxicity (Oral) | Predicted to be low. |
| Carcinogenicity | No data available; should be handled as a potential carcinogen as a precautionary measure. |
| Ecotoxicity | No data available; release to the environment must be avoided.[2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is pure solid, a solution, or contaminated labware (e.g., pipette tips, vials, gloves).
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed. It is best practice to collect this compound waste in a dedicated container.
Step 2: Containerization
-
Select an Appropriate Container: Use a clearly labeled, leak-proof waste container that is compatible with this compound. For solid waste, a securely sealable bag or a wide-mouth container is suitable. For liquid waste, use a screw-cap bottle.
-
Labeling: The container must be clearly and accurately labeled as "Hazardous Waste - this compound". The label should also include the full chemical name, the date accumulation started, and the name of the principal investigator or laboratory.
Step 3: Waste Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Incompatible Materials: Ensure the storage area is away from incompatible chemicals.
Step 4: Disposal Pathway
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on the specific disposal procedures at your facility. They will provide information on waste pickup schedules and any additional documentation required.
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sanitary sewer.
-
Do Not Dispose in Regular Trash: Solid this compound waste and contaminated materials should not be disposed of in the regular trash.
-
Professional Disposal: The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal contractor arranged by your institution's EHS department.
Experimental Protocols: Spill Decontamination
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don the required personal protective equipment before attempting to clean the spill.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Inform your laboratory supervisor and EHS department about the incident.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS department to ensure compliance with all applicable regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Tinocordiside
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Given the absence of a specific Safety Data Sheet (SDS) for Tinocordiside, this guide provides essential safety protocols and operational plans based on a conservative approach that treats the compound as a potentially hazardous substance. All personnel must adhere to these guidelines to minimize exposure and ensure a safe laboratory environment. This compound is a glycoside compound isolated from the medicinal plant Tinospora cordifolia and is intended for research use only.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact with the powdered substance. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer layer without exposing the skin. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from airborne powder and potential splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the powder outside of a containment system to prevent inhalation of fine particles. |
| Body Protection | A disposable, solid-front laboratory coat with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. The disposable nature prevents carrying contaminants outside the laboratory. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan for Safe Handling
Adherence to a strict, step-by-step operational plan is critical for minimizing the risk of exposure during the handling of this compound.
Preparation and Weighing
-
Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to control the spread of airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (e.g., spatulas, weigh boats, solvent) is inside the containment area.
-
Donning PPE: Put on all required PPE as specified in the table above before approaching the handling area.
-
Weighing: Carefully weigh the desired amount of this compound. Use gentle movements to avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the weighed powder within the containment area. Ensure the container is securely capped before removing it from the hood.
Experimental Use
-
Solution Handling: When working with solutions of this compound, always wear appropriate PPE, including gloves and eye protection.
-
Aerosol Prevention: Avoid activities that could generate aerosols, such as vigorous shaking or sonicating open containers.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures for hazardous material spills.
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain. |
| Unused Product | Unused this compound powder should be disposed of as hazardous chemical waste according to your institution's guidelines. |
| Sharps Waste | Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container. |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
